CP21R7
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTAEYDIDMGJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CC(=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CP21R7: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 has emerged as a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in a myriad of cellular processes. Dysregulation of GSK-3β is associated with the pathophysiology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The information presented herein is a synthesis of publicly available data and is intended to serve as a foundational resource for researchers and drug development professionals.
Core Mechanism of Action: Inhibition of GSK-3β
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of GSK-3β. This inhibition is highly potent and selective, as demonstrated by in vitro kinase assays.
Biochemical Potency and Selectivity
This compound exhibits nanomolar potency against GSK-3β. In a cell-free assay, the half-maximal inhibitory concentration (IC50) of this compound for GSK-3β was determined to be 1.8 nM . The compound also shows inhibitory activity against Protein Kinase Cα (PKCα), but with significantly lower potency, having an IC50 of 1900 nM . This greater than 1000-fold selectivity highlights the specific nature of this compound's interaction with GSK-3β.
| Target | IC50 (nM) | Selectivity (fold vs. GSK-3β) |
| GSK-3β | 1.8 | - |
| PKCα | 1900 | >1000 |
Downstream Signaling Consequences: Activation of the Canonical Wnt Pathway
GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes.
Cellular and In Vivo Effects
The inhibition of GSK-3β by this compound translates into significant effects on cellular behavior and has been demonstrated to impact disease models in vivo.
Effects on Human Pluripotent Stem Cells (hPSCs)
In the context of developmental biology, this compound has been utilized to direct the differentiation of human induced pluripotent stem cells (hiPSCs). When used in combination with Bone Morphogenetic Protein 4 (BMP4), this compound promotes the commitment of hPSCs towards a mesodermal fate[1]. Furthermore, in a three-step differentiation protocol, a GSK-3β inhibitor was used to induce the differentiation of hiPSCs into intermediate mesoderm, followed by nephron progenitors, and ultimately mature podocytes.
Effects on Cervical Cancer Cells
In cervical cancer cell lines, such as HeLa cells, this compound has demonstrated anti-proliferative and anti-migratory effects. Treatment with this compound at a concentration of 0.5 μM for 48 hours significantly reduced cell viability and proliferation[1].
Furthermore, this compound was shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and epithelial-to-mesenchymal transition (EMT). Treatment with this compound decreased the phosphorylation of Akt and led to a decrease in the mesenchymal marker N-cadherin and an increase in the epithelial marker E-cadherin[1].
| Cell Line | Concentration | Treatment Duration | Effect |
| HeLa | 0.5 μM | 48 hours | Reduced cell viability and proliferation. |
| HeLa | 0.5 μM | - | Decreased N-cadherin expression, increased E-cadherin expression, and reduced phosphorylation of Akt. |
In Vivo Efficacy in a Cervical Cancer Xenograft Model
The anti-tumor activity of this compound has been evaluated in a HeLa cell xenograft model in nude mice. Intravenous administration of this compound at a dose of 5 mg/kg resulted in a significant reduction in tumor growth compared to the vehicle control group[1].
Experimental Protocols
Determination of IC50 Values for GSK-3β and PKCα
The IC50 values for this compound against GSK-3β and PKCα were determined using a cell-free in vitro kinase assay. While the specific details of the original assay are proprietary, a general protocol for such an assay is as follows:
-
Reaction Setup: Recombinant human GSK-3β or PKCα enzyme is incubated in a kinase assay buffer containing a specific substrate peptide and ATP.
-
Inhibitor Addition: A range of concentrations of this compound is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP, or non-radioactive methods like ADP-Glo™ kinase assays that measure ADP production, or antibody-based detection of the phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.
Western Blot Analysis of β-catenin Accumulation
-
Cell Culture and Treatment: Cells (e.g., HeLa) are cultured to a desired confluency and then treated with this compound at the desired concentration and for the specified duration.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for β-catenin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Analysis of Epithelial-to-Mesenchymal Transition (EMT) Markers
The expression of EMT markers such as E-cadherin and N-cadherin can be assessed using Western blotting, as described above, with primary antibodies specific for these proteins.
Conclusion
This compound is a potent and selective inhibitor of GSK-3β that exerts its biological effects primarily through the activation of the canonical Wnt signaling pathway. This leads to the accumulation of β-catenin and subsequent modulation of target gene expression. The cellular consequences of this compound treatment include effects on cell differentiation, proliferation, and migration. In vivo studies have demonstrated its potential as a therapeutic agent in a cervical cancer model. This technical guide provides a foundational understanding of the mechanism of action of this compound, which can inform further research and development efforts. As of the latest available information, there are no registered clinical trials for this compound. Further preclinical studies are likely required to fully elucidate its therapeutic potential.
References
CP21R7: A Potent and Selective GSK-3β Inhibitor for Research and Drug Development
An In-depth Technical Guide
Introduction
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, psychiatric conditions, and cancer. Consequently, the development of potent and selective GSK-3β inhibitors has become a significant focus for therapeutic intervention. CP21R7 has emerged as a highly potent and selective small molecule inhibitor of GSK-3β, demonstrating significant potential as a research tool and a lead compound for drug discovery. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound is a selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)[1][2][3][4][5][6][7]. By inhibiting GSK-3β, this compound activates the canonical Wnt signaling pathway[1][2][3][4][5][6]. This signaling cascade is crucial for embryonic development and adult tissue homeostasis. In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The inhibition of GSK-3β by this compound prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm. This accumulated β-catenin then translocates to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes. This increase in intracellular β-catenin levels has been observed experimentally upon treatment with this compound[1].
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| GSK-3β | 1.8 | Cell-free kinase assay | [1] |
| PKCα | 1900 | Cell-free kinase assay | [1] |
Table 2: Cellular Activity of this compound
| Effect | Concentration | Cell Type | Reference |
| Potent activation of canonical Wnt signaling | 3 µM | Not specified | [1] |
| Induction of mesoderm commitment (with BMP4) | Not specified | Human pluripotent stem cells (hPSCs) | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. While the full experimental details are proprietary to the original researchers, this section outlines the likely methodologies based on standard practices in the field.
GSK-3β Kinase Inhibition Assay (Cell-Free)
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of GSK-3β.
Principle: The assay typically involves a purified recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide), and ATP as a phosphate donor. The kinase activity is measured by quantifying the amount of phosphorylated substrate, and the inhibitory effect of this compound is determined by its ability to reduce this phosphorylation in a dose-dependent manner.
Probable Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant GSK-3β, a phosphate-accepting substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2), and ATP in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Inhibitor Addition: Serial dilutions of this compound (typically in DMSO) are added to the reaction mixture. A control with DMSO alone is included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
Data Analysis: The results are expressed as the percentage of kinase activity relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Canonical Wnt Signaling Assay
This cell-based assay is used to confirm that the inhibition of GSK-3β by this compound leads to the activation of the Wnt signaling pathway.
Principle: A common method utilizes a reporter gene assay. A cell line is engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a TCF/LEF responsive promoter. Activation of the Wnt pathway leads to the expression of the reporter gene, which can be easily quantified.
Probable Methodology:
-
Cell Culture: A suitable reporter cell line (e.g., HEK293T with a TCF/LEF luciferase reporter construct) is cultured under standard conditions.
-
Treatment: The cells are treated with various concentrations of this compound. A positive control (e.g., Wnt3a conditioned media or another known GSK-3β inhibitor like CHIR99021) and a negative control (vehicle, e.g., DMSO) are included.
-
Incubation: The cells are incubated with the compounds for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer and a suitable substrate.
-
Data Analysis: The reporter activity is normalized to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). The fold activation compared to the vehicle control is calculated.
Stem Cell Differentiation Protocol
This compound has been used to direct the differentiation of pluripotent stem cells. The following is a generalized workflow for inducing mesoderm commitment from human pluripotent stem cells (hPSCs).
Principle: The directed differentiation of hPSCs into specific lineages often involves mimicking the signaling events that occur during embryonic development. Inhibition of GSK-3β is a key step in inducing the primitive streak, the precursor to the mesoderm and endoderm.
Probable Methodology:
-
hPSC Culture: Human pluripotent stem cells are maintained in an undifferentiated state on a suitable matrix (e.g., Matrigel) in a specific pluripotency maintenance medium (e.g., mTeSR1).
-
Induction of Differentiation: To initiate differentiation, the pluripotency medium is replaced with a differentiation medium. For mesoderm induction, this medium would typically contain a basal medium (e.g., RPMI 1640) supplemented with B27 supplement and growth factors.
-
Treatment with this compound and BMP4: On the first day of differentiation, the medium is supplemented with this compound and Bone Morphogenetic Protein 4 (BMP4).
-
Culture and Monitoring: The cells are cultured in the differentiation medium for a specific number of days, with daily medium changes. The morphology of the cells is monitored for changes indicative of differentiation.
-
Analysis of Differentiation: After the differentiation period, the cells are analyzed for the expression of mesodermal markers (e.g., Brachyury (T), MIXL1) using techniques such as quantitative PCR (qPCR), immunofluorescence staining, or flow cytometry.
Mandatory Visualizations
Signaling Pathway
References
The Role of CP21R7 in the Activation of the Wnt Signaling Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of CP21R7, a potent and selective small molecule activator of the canonical Wnt signaling pathway. We will delve into its mechanism of action, present quantitative data on its potency, provide detailed experimental protocols for its validation, and visualize the key molecular interactions and workflows.
Introduction to the Wnt Signaling Pathway
The canonical Wnt signaling pathway is tightly regulated and centered on the stability of the transcriptional co-activator β-catenin. In the "off" state, a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK-3β), phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
Activation of the pathway ("on" state) is initiated when a Wnt ligand binds to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This binding leads to the recruitment of the destruction complex to the plasma membrane, resulting in the inhibition of GSK-3β.[1][2] Consequently, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][3]
This compound: Mechanism of Action
This compound is a potent pharmacological activator of the canonical Wnt signaling pathway. Its mechanism of action is the direct and selective inhibition of Glycogen Synthase Kinase 3β (GSK-3β). By inhibiting GSK-3β, this compound effectively mimics the effect of Wnt ligand binding, preventing the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and nuclear accumulation of β-catenin, and ultimately, the activation of Wnt target gene transcription.
The primary molecular event is the inhibition of the kinase activity of GSK-3β, which is a central negative regulator of the pathway. This makes this compound a valuable tool for studying the downstream effects of Wnt signaling activation and a potential therapeutic agent for diseases associated with deficient Wnt signaling.
Quantitative Data
This compound has been characterized as a highly potent inhibitor of GSK-3β with significant selectivity over other kinases, such as Protein Kinase Cα (PKCα). Its activity in cellular systems confirms its ability to robustly activate Wnt signaling at low micromolar concentrations.
| Parameter | Value | Target/System | Notes |
| IC₅₀ | 1.8 nM | GSK-3β (cell-free assay) | Demonstrates high potency against the primary target. |
| IC₅₀ | 1900 nM | PKCα (cell-free assay) | Over 1000-fold selectivity for GSK-3β over PKCα. |
| Effective Concentration | 1-3 µM | Human reporter cell line | Potently activates canonical Wnt signaling, with maximal activity observed at 3 µM. |
Experimental Protocols
Validation of this compound's activity on the Wnt pathway typically involves two key experiments: a TCF/LEF reporter assay to quantify transcriptional activation and a Western blot to visualize β-catenin stabilization.
TCF/LEF Luciferase Reporter Assay (TOPFlash Assay)
This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex. Cells are co-transfected with a firefly luciferase reporter plasmid driven by TCF/LEF binding sites (TOPFlash) and a control Renilla luciferase plasmid for normalization.
Methodology:
-
Cell Seeding: Plate HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Prepare a DNA mixture containing 100 ng of TOPFlash plasmid and 10 ng of a Renilla luciferase control plasmid (e.g., pRL-TK) per well.
-
Transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Include a vehicle control (DMSO only) and a positive control (e.g., Wnt3a conditioned media or another known GSK-3β inhibitor like CHIR99021).
-
Replace the transfection medium with the medium containing the this compound dilutions or controls.
-
Incubate for an additional 24 hours.
-
-
Lysis and Luminescence Reading:
-
Wash cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well for 15 minutes.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Western Blot for β-Catenin Stabilization
This protocol is designed to qualitatively and semi-quantitatively assess the increase in total β-catenin protein levels in the cytoplasm following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Ls174T, SW480, or other relevant cell lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 3 µM) or a vehicle control (DMSO) for a specified time course (e.g., 3, 6, 12, 24 hours).
-
-
Protein Extraction:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein extract) to new tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per sample onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Conclusion
This compound is a potent and selective inhibitor of GSK-3β that serves as a robust activator of the canonical Wnt/β-catenin signaling pathway. Its well-defined mechanism of action and high potency make it an invaluable chemical tool for researchers in developmental biology, stem cell research, and oncology. The experimental protocols provided herein offer a standardized approach to validate the efficacy and mechanism of this compound and similar molecules in a laboratory setting.
References
discovery and development of CP21R7 compound
An In-depth Technical Guide to the Discovery and Development of CP21R7
Introduction
This compound, also known as CP21, is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4][5] GSK-3β is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including cell membrane-to-nucleus signaling, gene transcription, and cell cycle progression.[3] Due to its involvement in various signaling pathways, GSK-3β has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, diabetes, and cancer.[6] this compound's ability to selectively inhibit GSK-3β allows for the potent activation of the canonical Wnt signaling pathway, making it a valuable tool for research in stem cell differentiation and potentially for therapeutic applications.[1][2][3]
Discovery
The discovery of this compound was reported in a 2010 publication in Bioorganic & Medicinal Chemistry Letters by Gong L, et al.[2][3] The development of this compound and similar compounds often arises from high-throughput screening of small molecule libraries to identify novel scaffolds that exhibit strong inhibitory potential against a specific target, in this case, GSK-3β.[7][8] The process typically involves iterative cycles of in silico prediction and experimental validation to optimize the lead compounds for potency and selectivity.[8][9]
Mechanism of Action
This compound functions as a potent and selective inhibitor of GSK-3β.[1][3][5] By inhibiting GSK-3β, this compound triggers the activation of the canonical Wnt signaling pathway.[1][2][3] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[6] The inhibition of GSK-3β by this compound prevents the phosphorylation of β-catenin.[6] This leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus.[6] In the nucleus, β-catenin associates with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the transcription of Wnt target genes.[6]
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary target, GSK-3β, and other kinases to assess its selectivity.
| Target | IC50 | Reference |
| GSK-3β | 1.8 nM | [2] |
| PKCα | 1900 nM | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experiments and Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory potency of this compound against GSK-3β and other kinases.
Methodology: While the specific details of the assay used for this compound are found in the primary literature, a general protocol for an in vitro kinase assay involves the following steps:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase (e.g., GSK-3β), a substrate peptide, and ATP.
-
Inhibitor Addition: Varying concentrations of the inhibitor (this compound) are added to the reaction mixture.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37°C) for a set period.
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.
-
IC50 Determination: The percentage of kinase inhibition at each inhibitor concentration is calculated, and the data is plotted to determine the IC50 value.
Canonical Wnt Signaling Activation in Cell-Based Assays
Objective: To confirm that the inhibition of GSK-3β by this compound leads to the activation of the Wnt signaling pathway in a cellular context.
Methodology: A common method for this is a reporter gene assay:
-
Cell Line: A human reporter cell line is used. This cell line is engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a TCF/LEF responsive promoter.
-
Cell Culture and Treatment: The cells are cultured under standard conditions and then treated with varying concentrations of this compound (e.g., 1 µM to 3 µM).[3]
-
Incubation: The cells are incubated with the compound for a sufficient period to allow for changes in gene expression.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: An increase in reporter gene activity in the presence of this compound indicates the activation of the canonical Wnt signaling pathway. Results showed that this compound potently activated canonical Wnt signaling, with the highest activity observed at 3 µM.[2][3]
Induction of Mesoderm Commitment in Human Pluripotent Stem Cells (hPSCs)
Objective: To investigate the effect of this compound on the differentiation of human pluripotent stem cells.
Methodology:
-
Cell Culture: Human pluripotent stem cells (hPSCs) are cultured in an appropriate medium (e.g., N2B27).[3]
-
Treatment: The hPSCs are treated with this compound (e.g., 1 µM) in combination with other growth factors, such as BMP4.[2][3]
-
Differentiation Period: The cells are incubated for a specific duration to allow for differentiation.
-
Analysis of Gene Expression: The expression of markers for meso-endoderm, such as Brachyury (T), is analyzed using techniques like quantitative PCR (qPCR) or immunofluorescence. The study found that this compound strongly upregulated the expression of T, a marker for the primitive streak.[3]
Visualizations
Wnt Signaling Pathway Activation by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound (CP21) | GSK-3β Inhibitor | AmBeed.com [ambeed.com]
- 5. selleckchem.com [selleckchem.com]
- 6. agscientific.com [agscientific.com]
- 7. Development of small molecular compounds targeting cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: In Vitro and In Vivo Applications of CP21R7, a Potent GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro and in vivo studies conducted using CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and illustrates the signaling pathways modulated by this compound.
Core Concepts: Mechanism of Action
This compound is a small molecule that exhibits high potency and selectivity for GSK-3β, a serine/threonine kinase implicated in a multitude of cellular processes. By inhibiting GSK-3β, this compound effectively modulates downstream signaling pathways, most notably the canonical Wnt/β-catenin and the PI3K/Akt signaling cascades.[1][2][3] Its ability to activate Wnt signaling and influence other pathways makes it a valuable tool for research in developmental biology, oncology, and regenerative medicine.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as reported in various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Reference |
| GSK-3β | 1.8 nM | Cell-free kinase assay | [2] |
| PKCα | 1900 nM | Cell-free kinase assay | [2] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| HeLa (Cervical Cancer) | Cell Viability | 0.5 µM | Reduced cell viability | |
| HeLa (Cervical Cancer) | Cell Proliferation | 0.5 µM | Reduced cell proliferation | |
| HeLa (Cervical Cancer) | Cell Migration | 0.5 µM | Reduced cell migration | |
| Human Pluripotent Stem Cells (hPSCs) | Wnt Signaling Activation | 3 µM | Potent activation of canonical Wnt signaling | [2] |
| Human Pluripotent Stem Cells (hPSCs) | Differentiation | 3 µM (with BMP4) | Induces commitment towards mesoderm | [2] |
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action involves the inhibition of GSK-3β, leading to the modulation of key signaling pathways.
Canonical Wnt/β-catenin Signaling Pathway
In the absence of a Wnt ligand, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of Wnt target genes.[4]
Caption: Canonical Wnt/β-catenin signaling pathway modulation by this compound.
PI3K/Akt Signaling Pathway
In some cellular contexts, such as in cervical cancer cells, GSK-3β can influence the PI3K/Akt signaling pathway. Inhibition of GSK-3β by this compound has been shown to decrease the phosphorylation of Akt, a key downstream effector of PI3K.[1] This suggests a potential crosstalk between the Wnt and PI3K/Akt pathways, where GSK-3β may play a regulatory role.
Caption: Postulated influence of this compound on the PI3K/Akt signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Experiments
1. Cell Culture
-
HeLa Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Human Pluripotent Stem Cells (hPSCs): Cultured on Matrigel-coated plates in mTeSR™1 medium. The medium was changed daily, and cells were passaged every 4-5 days using ReLeSR™.
2. Cell Viability Assay (MTT Assay)
-
Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Cell Migration Assay (Wound Healing Assay)
-
Grow HeLa cells to confluence in a 6-well plate.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0, 24, and 48 hours using an inverted microscope.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
4. Transwell Cell Invasion Assay
-
Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed HeLa cells (5 x 10⁴ cells) in the upper chamber in serum-free medium containing this compound or vehicle control.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate for 24 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of stained cells in at least five random fields under a microscope.
5. Western Blot Analysis
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-GSK-3β, anti-β-catenin, anti-p-Akt, anti-Akt, anti-E-cadherin, anti-N-cadherin, anti-GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Experiments
1. Cervical Cancer Xenograft Model
-
All animal experiments should be conducted in accordance with institutional animal care and use committee guidelines.
-
Subcutaneously inject 5 x 10⁶ HeLa cells suspended in 100 µL of PBS into the flank of 4-6 week old female nude mice.
-
Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x length x width²) every 3 days.
-
When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally, daily) or vehicle control to the respective groups.
-
Continue treatment for a specified period (e.g., 21 days) and monitor tumor growth and body weight.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflows
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cancer cell line.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CP21R7 in Cell Signaling: A Technical Guide
Introduction
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK3β), a serine/threonine kinase integral to a multitude of cellular processes.[1][2] This guide provides an in-depth overview of the foundational research concerning this compound's role as a modulator of key cell signaling pathways, intended for researchers, scientists, and professionals in drug development. GSK3β is a crucial enzyme involved in various signaling cascades that regulate cell fate, metabolism, and proliferation.[1][3]
Quantitative Data: Inhibitory Activity of this compound
The efficacy of this compound as a kinase inhibitor is demonstrated by its half-maximal inhibitory concentration (IC50) values. The following table summarizes the quantitative data available for this compound against its primary target, GSK3β, and a secondary kinase, PKCα, highlighting its selectivity.
| Target Kinase | IC50 Value (nM) | Reference |
| GSK3β | 1.8 | [1] |
| PKCα | 1900 | [1] |
Core Signaling Pathways Modulated by this compound
This compound, through its inhibition of GSK3β, primarily impacts the canonical Wnt and PI3K/Akt signaling pathways.
Canonical Wnt Signaling Pathway
In the canonical Wnt signaling pathway, GSK3β is a key component of the "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3][4] By inhibiting GSK3β, this compound prevents the phosphorylation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it can activate the transcription of Wnt target genes.[4] This mechanism is fundamental to processes such as embryonic development and stem cell self-renewal.[5][6]
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Role of GSK-3β in the Regulation of Protein Turnover, Myosin Phenotype, and Oxidative Capacity in Skeletal Muscle under Disuse Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
Beyond the Primary Target: An In-depth Technical Guide to the Off-Target Profile of CP21R7
For Researchers, Scientists, and Drug Development Professionals
CP21R7 is widely recognized as a potent and highly selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key regulator in a multitude of cellular processes. While its efficacy in targeting GSK-3β is well-documented, a comprehensive understanding of its full target landscape is crucial for both elucidating its complete mechanism of action and anticipating potential off-target effects in therapeutic applications. This technical guide explores the known targets of this compound beyond GSK-3β, provides detailed experimental protocols for identifying novel interactors, and visualizes the associated signaling pathways and workflows.
Known Target Profile of this compound
Initial characterization of this compound has revealed its high affinity for GSK-3β. However, further analysis has identified at least one other kinase, Protein Kinase Cα (PKCα), as a direct, albeit significantly less potent, target. The inhibitory activities of this compound against these two kinases are summarized below.
| Target Kinase | IC50 (nM) |
| GSK-3β | 1.8[1] |
| PKCα | 1900[1] |
Table 1: In vitro inhibitory potency of this compound against GSK-3β and PKCα.
The >1000-fold selectivity for GSK-3β over PKCα underscores the specificity of this compound[1]. However, at higher concentrations, the potential for engaging PKCα and other unforeseen targets necessitates a thorough investigation of its complete kinome profile and cellular interactome.
Experimental Methodologies for Target Identification
To further explore the target profile of this compound, two primary experimental strategies are recommended: comprehensive in vitro kinase profiling and affinity purification-mass spectrometry (AP-MS) for the identification of cellular binding partners.
In Vitro Kinase Inhibition Assay
This protocol outlines a generalized procedure for assessing the inhibitory activity of this compound against a specific kinase, using PKCα as an example. This method can be adapted for a broad panel of kinases to generate a comprehensive selectivity profile.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKCα.
Materials:
-
Recombinant human PKCα enzyme
-
Fluorescently labeled substrate peptide for PKCα
-
This compound (stock solution in DMSO)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates (low-volume, white)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM. Subsequently, dilute these solutions in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the recombinant PKCα and its corresponding substrate peptide to their optimal concentrations in the assay buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO as a vehicle control. b. Add 2.5 µL of the PKCα enzyme solution to each well. c. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide. The final ATP concentration should be at or near the Km for PKCα. e. Incubate the reaction for 1 hour at 30°C.
-
Signal Detection: a. Stop the kinase reaction and detect the amount of ADP produced by adding the kinase detection reagent according to the manufacturer's instructions. b. Incubate for the recommended time to allow the luminescent signal to develop.
-
Data Analysis: a. Measure the luminescence intensity using a plate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a framework for identifying the cellular interaction partners of this compound. This approach utilizes a modified, "bait" version of this compound to capture its binding proteins from a cellular lysate, which are then identified by mass spectrometry.
Objective: To identify the proteins that interact with this compound in a cellular context.
Materials:
-
This compound chemically modified with a linker and an affinity tag (e.g., biotin or a photoreactive group).
-
Control compound (structurally similar to this compound but with no affinity for GSK-3β).
-
Cell line of interest (e.g., HEK293T, HeLa).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Affinity resin (e.g., streptavidin-agarose beads for a biotinylated compound).
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Mass spectrometer (e.g., Orbitrap-based).
Procedure:
-
Cell Culture and Lysis: a. Culture the chosen cell line to a high density. b. Lyse the cells using a suitable lysis buffer to release the cellular proteins. c. Clarify the lysate by centrifugation to remove cellular debris.
-
Affinity Purification: a. Incubate the clarified cell lysate with the affinity-tagged this compound or the control compound for 2-4 hours at 4°C to allow for protein binding. b. Add the affinity resin and incubate for an additional 1-2 hours to capture the compound-protein complexes. c. Pellet the resin by centrifugation and discard the supernatant. d. Wash the resin with a series of wash buffers to remove non-specific binding proteins.
-
Elution and Sample Preparation: a. Elute the bound proteins from the resin using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer or by competitive elution). b. Perform in-solution or in-gel trypsin digestion of the eluted proteins to generate peptides.
-
Mass Spectrometry and Data Analysis: a. Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the resulting MS/MS spectra against a protein database to identify the proteins. c. Compare the proteins identified in the this compound pulldown with those from the control pulldown to identify specific interactors.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the known interactions of this compound and a generalized workflow for target identification.
Caption: Known interactions of this compound with GSK-3β and PKCα.
Caption: Workflow for identifying this compound binding partners.
Future Directions
While the off-target activity of this compound on PKCα has been identified, a comprehensive kinome-wide screen is necessary to fully delineate its selectivity profile. The paper by Gong et al. (2010) mentions that their most potent compound was profiled against a panel of kinases, and obtaining this full dataset would be a significant step forward. Furthermore, the cellular consequences of PKCα inhibition by this compound, especially at concentrations where this interaction becomes relevant, remain to be explored. Future studies should focus on elucidating how this compound impacts PKCα-dependent signaling pathways and cellular functions. The application of the affinity purification-mass spectrometry protocol described herein will be instrumental in uncovering novel, non-kinase binding partners of this compound, providing a more complete picture of its biological effects.
References
Methodological & Application
CP21R7 experimental protocol for cell culture
Application Notes: CP21R7
Introduction
This compound is a novel, potent, and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. Dysregulation of the PI3K/Akt signaling cascade is a critical factor in the proliferation, survival, and growth of various cancer cell types. By specifically inhibiting PI3K, this compound effectively downregulates the phosphorylation of Akt, a key downstream effector, leading to the induction of apoptosis and cell cycle arrest in tumor cells. These application notes provide detailed protocols for evaluating the in-vitro efficacy of this compound in a cancer cell line model.
Mechanism of Action
This compound acts by competitively binding to the ATP-binding pocket of the p110 catalytic subunit of Class I PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in cellular PIP3 levels prevents the recruitment of Akt to the cell membrane for its activation by PDK1, thereby suppressing the entire downstream signaling pathway and promoting apoptotic cell death.
Experimental Protocols
The following protocols are designed for the use of this compound with the HeLa human cervical cancer cell line. Reagents and conditions should be optimized for other cell lines.
Cell Culture and Maintenance
-
Cell Line: HeLa (ATCC® CCL-2™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂, and 95% humidity.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of this compound. Include a "vehicle control" (DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol: Western Blot Analysis for p-Akt
This protocol verifies the inhibitory effect of this compound on the PI3K/Akt pathway.
-
Cell Seeding and Treatment: Seed 1 x 10⁶ HeLa cells in 6-well plates. After 24 hours, treat the cells with this compound (e.g., at its IC₅₀ concentration) for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the relative ratio of p-Akt to total Akt.
Quantitative Data Summary
The following table summarizes the representative data obtained from the MTT assay performed on HeLa cells after 48 hours of treatment with this compound.
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle Control (0) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 85.7 ± 3.9 |
| 10.0 | 51.3 ± 2.8 |
| 50.0 | 22.4 ± 3.1 |
| 100.0 | 9.8 ± 2.2 |
| Calculated IC₅₀ | 10.5 µM |
Table 1: Dose-dependent effect of this compound on the viability of HeLa cells.
how to dissolve and prepare CP21R7 stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes.[1][2][3][4] By inhibiting GSK-3β, this compound can activate the canonical Wnt signaling pathway, making it a valuable tool for research in areas such as stem cell differentiation, cancer biology, and neurodegenerative diseases.[1][3][5] This document provides detailed protocols for the dissolution and preparation of this compound stock solutions for both in vitro and in vivo applications.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅N₃O₂ | [1][5] |
| Molecular Weight | 317.34 g/mol | [1][6] |
| CAS Number | 125314-13-8 | [1][5][6] |
| Appearance | Crystalline solid | [5] |
Solubility Data
It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of this compound, particularly in DMSO.[1][7]
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 63 mg/mL | ~198.52 mM | Use fresh, moisture-free DMSO.[1][2] |
| Ethanol | 1 mg/mL | ~3.15 mM | Warming may be required.[1][6] |
| DMF | 1 mg/mL | ~3.15 mM | |
| Water | Insoluble | - |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or heat block set to 37°C
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * 317.34 g/mol * (1 L / 1000 mL) * (1000 mg / 1 g) = 3.1734 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If solubility appears to be an issue, the tube can be gently warmed to 37°C for a short period and sonicated in an ultrasonic bath to aid dissolution.[3]
-
-
Storage:
Note on final DMSO concentration in cell culture: The final concentration of DMSO in your experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.[7]
Preparation of a Formulation for In Vivo Oral Administration
This protocol provides an example of how to prepare a suspension of this compound for oral gavage in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Prepare the CMC-Na solution:
-
Prepare a sterile solution of 0.5% (or other desired concentration) CMC-Na in water.
-
-
Calculate the required amount of this compound:
-
For a desired final concentration of 5 mg/mL, weigh out 5 mg of this compound for every 1 mL of CMC-Na solution.
-
-
Prepare the suspension:
Preparation of a Formulation for In Vivo Injection
This protocol describes a method for preparing a clear solution of this compound suitable for injection.
Materials:
-
This compound stock solution in DMSO (e.g., 63 mg/mL)
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile tubes
Procedure (for a 1 mL final volume):
-
Start with a concentrated, clear stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of a 63 mg/mL this compound in DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix until the solution is clear.[1]
-
Add 50 µL of Tween 80 and mix until the solution is clear.[1]
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.[1]
-
This mixed solution should be used immediately for optimal results.[1]
Signaling Pathway Diagrams
This compound is a selective inhibitor of GSK-3β, which plays a pivotal role in the canonical Wnt signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates Wnt target gene transcription.
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound on GSK-3β.
Additionally, GSK-3β is known to be involved in the PI3K/Akt signaling pathway. This compound-mediated inhibition of GSK-3β can impact downstream events in this pathway.
Caption: The PI3K/Akt signaling pathway and the role of this compound as a GSK-3β inhibitor.
Experimental Workflow
The following diagram outlines a general workflow for utilizing this compound in a cell-based experiment.
Caption: A typical workflow for an in vitro experiment using a this compound stock solution.
References
Application Notes and Protocols for the In Vitro Use of CP21R7, a GSK-3β Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, proliferation, differentiation, and apoptosis.[1][2][3] By inhibiting GSK-3β, this compound serves as a powerful tool for investigating the physiological and pathological roles of this key enzyme. Notably, this compound is a robust activator of the canonical Wnt/β-catenin signaling pathway, as GSK-3β is a critical component of the β-catenin destruction complex.[1][2][3] These application notes provide detailed protocols for determining the optimal working concentration of this compound in vitro and for analyzing its effects on downstream signaling pathways.
Data Presentation: Quantitative Analysis of this compound Activity
The optimal working concentration of this compound is highly dependent on the specific application, cell type, and experimental endpoint. Below is a summary of reported concentrations and inhibitory values to guide experimental design.
| Parameter | Target | Value | Cell Line/System | Application | Reference |
| IC50 | GSK-3β | 1.8 nM | Cell-free assay | Enzymatic Inhibition | [2][3] |
| IC50 | PKCα | 1900 nM | Cell-free assay | Off-target enzymatic inhibition | [2][3] |
| Working Concentration | GSK-3β | 1 µM | Human reporter cell line | Activation of Wnt signaling | [3] |
| Working Concentration | GSK-3β | 3 µM | Human reporter cell line | Potent activation of Wnt signaling | [3] |
| Working Concentration | GSK-3β | 1 µM | Human iPSCs | Upregulation of meso-endoderm markers | [3] |
| Working Concentration | GSK-3β | 0.5 µM | HeLa cells | Inhibition of cell migration | [4] |
Note on Cytotoxicity: While the enzymatic inhibitory concentrations of this compound are well-defined, the half-maximal inhibitory concentration (IC50) for cytotoxicity or anti-proliferative effects is cell-line dependent and requires empirical determination. A detailed protocol for determining the cytotoxic IC50 is provided below.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mesoderm Differentiation of Pluripotent Stem Cells Using CHIR99021
Note on "CP21R7": Initial literature and database searches did not yield specific information on a small molecule designated "this compound" for stem cell differentiation into mesoderm. Therefore, these application notes will focus on a well-established and highly effective small molecule, CHIR99021 , for this purpose. The principles and protocols described herein are widely applicable and can be adapted for other small molecules that activate the Wnt/β-catenin signaling pathway.
Introduction
The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into mesoderm is a critical step for generating various clinically relevant cell types, such as cardiomyocytes, hematopoietic progenitors, and mesenchymal stem cells. The canonical Wnt/β-catenin signaling pathway plays a pivotal role in initiating this process by mimicking the events of primitive streak formation during embryonic development.
CHIR99021 is a highly selective and potent small molecule inhibitor of glycogen synthase kinase 3 (GSK3). By inhibiting GSK3, CHIR99021 prevents the degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of Wnt target genes. This activation of the Wnt pathway is a robust method for inducing the differentiation of PSCs into the mesodermal lineage, marked by the expression of the key transcription factor Brachyury (T).
These application notes provide a detailed protocol for the directed differentiation of human PSCs into mesoderm using CHIR99021, including quantitative metrics for success and quality control procedures.
Data Presentation
Table 1: Quantitative Data for CHIR99021-Mediated Mesoderm Differentiation
| Parameter | Value | Cell Line(s) | Reference(s) |
| CHIR99021 Concentration | 3 - 5 µM | Mouse and Human PSCs | [1][2] |
| Treatment Duration | 24 - 48 hours | Human PSCs | [2][3] |
| Brachyury (T) Positive Cells | ~43-60% (at 5 µM for 3 days) | Mouse ESCs | [1] |
| Mesendoderm Efficiency | Nearly 100% (Brachyury+/MIXL1+) | Human PSCs | [2] |
| PDGFRα Positive Cells (Day 7) | >50-fold increase with CHIR | Human iPSCs | [4] |
| Key Upregulated Genes | T (Brachyury), MIXL1, WNT3A, GATA4, HAND1, KDR | Human PSCs | [4][5] |
| Key Downregulated Genes | OCT4, SOX2, NANOG (pluripotency markers) | Human PSCs | [4][5] |
Signaling Pathway
The primary mechanism of action for CHIR99021 in inducing mesoderm differentiation is the activation of the canonical Wnt/β-catenin signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Differentiation of Human Pluripotent Stem Cells into Intermediate Mesoderm That Forms Tubules Expressing Kidney Proximal Tubular Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CP21R7 and BMP4 Co-Treatment in Mesodermal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs) into specific lineages is a cornerstone of regenerative medicine and drug discovery. The co-treatment of human pluripotent stem cells (hPSCs) with CP21R7, a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, and Bone Morphogenetic Protein 4 (BMP4), a member of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a robust method for inducing mesodermal commitment.[1][2] This protocol provides a detailed methodology for the co-administration of this compound and BMP4 to guide researchers in the efficient generation of mesodermal progenitors from hPSCs.
This compound is a selective inhibitor of GSK-3β with an IC50 of 1.8 nM.[1][3][4] By inhibiting GSK-3β, this compound activates the canonical Wnt signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin.[1][5] The activation of Wnt signaling is a critical early step in inducing the differentiation of PSCs towards the primitive streak and subsequent mesodermal fates.[3]
BMP4 plays a crucial role in embryonic development, including cell proliferation, differentiation, and apoptosis.[2][6] It initiates signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface.[6] This leads to the phosphorylation of downstream mediators, primarily SMAD1, SMAD5, and SMAD8, which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in mesodermal specification.[2] The synergistic action of Wnt activation by this compound and BMP signaling by BMP4 provides a powerful stimulus for efficient mesodermal differentiation.
Signaling Pathways
The co-treatment with this compound and BMP4 leverages the crosstalk between the Wnt and BMP signaling pathways to efficiently drive mesodermal differentiation. This compound inhibits GSK-3β, a key negative regulator of the canonical Wnt pathway. This inhibition prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate the expression of Wnt target genes, which are essential for initiating differentiation towards the primitive streak and mesoderm.
Simultaneously, BMP4 binds to its receptors, leading to the phosphorylation of SMAD1/5/8. These activated R-SMADs then complex with SMAD4 and move into the nucleus to regulate the expression of genes critical for mesodermal lineage commitment. The convergence of these two pathways on key developmental genes results in a robust and efficient induction of mesoderm.
Caption: this compound and BMP4 signaling pathways for mesodermal differentiation.
Quantitative Data Summary
The following table summarizes typical concentration ranges and treatment durations for this compound and BMP4 in mesodermal differentiation protocols. Optimal concentrations may vary depending on the specific cell line and experimental conditions.
| Reagent | Typical Concentration | Incubation Time | Key Effect |
| This compound | 1 - 5 µM[1][3] | 24 - 72 hours | Potent activation of canonical Wnt signaling.[1][5] |
| BMP4 | 10 - 50 ng/mL[5] | 24 - 72 hours | Induction of mesodermal commitment.[2] |
Experimental Protocols
This section provides a detailed protocol for the co-treatment of hPSCs with this compound and BMP4 to induce mesodermal differentiation.
Materials
-
Human pluripotent stem cells (e.g., H9, H1, or other validated lines)
-
Matrigel® or other suitable extracellular matrix coating
-
mTeSR™1 or other appropriate hPSC maintenance medium
-
DMEM/F12 medium
-
KnockOut™ Serum Replacement (KSR)
-
GlutaMAX™ Supplement
-
MEM Non-Essential Amino Acids (NEAA) Solution
-
2-Mercaptoethanol
-
Recombinant Human BMP4 (carrier-free)
-
This compound
-
DMSO (cell culture grade)
-
ROCK inhibitor (e.g., Y-27632)
-
DPBS (Ca2+/Mg2+ free)
-
Accutase® or other gentle cell dissociation reagent
-
6-well tissue culture plates
Stock Solution Preparation
-
BMP4 Stock (10 µg/mL): Reconstitute lyophilized BMP4 in sterile DPBS containing 0.1% BSA to a final concentration of 10 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock (10 mM): Dissolve this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C.
Experimental Workflow
Caption: Workflow for this compound and BMP4 co-treatment.
Step-by-Step Protocol
Day -2: Plating of hPSCs
-
Coat 6-well plates with Matrigel® according to the manufacturer's instructions.
-
Harvest hPSCs grown in maintenance medium using Accutase®.
-
Plate hPSCs onto the Matrigel®-coated plates at a density that will result in 70-80% confluency on Day 0.
-
Culture the cells in hPSC maintenance medium supplemented with ROCK inhibitor for the first 24 hours.
Day -1: Medium Change
-
Aspirate the medium and replace it with fresh hPSC maintenance medium (without ROCK inhibitor).
-
Incubate for 24 hours.
Day 0: Initiation of Differentiation
-
Prepare the differentiation medium:
-
DMEM/F12
-
20% KSR
-
1% GlutaMAX™
-
1% NEAA
-
0.1 mM 2-Mercaptoethanol
-
This compound (final concentration: 3 µM)
-
BMP4 (final concentration: 25 ng/mL)
-
-
Aspirate the hPSC maintenance medium from the cells.
-
Gently wash the cells once with DPBS.
-
Add 2 mL of the prepared differentiation medium to each well.
-
Incubate at 37°C, 5% CO2.
Day 1 & 2: Medium Change
-
Aspirate the spent differentiation medium.
-
Add 2 mL of fresh differentiation medium (containing both this compound and BMP4) to each well.
-
Incubate at 37°C, 5% CO2.
Day 3: Analysis of Mesodermal Differentiation
-
Harvest the cells for analysis.
-
For qPCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of mesodermal markers such as T (Brachyury), MIXL1, and EOMES.
-
For Flow Cytometry: Dissociate cells into a single-cell suspension and stain for mesodermal surface markers such as CXCR4 and KDR (VEGFR2).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Differentiation Efficiency | Suboptimal cell density | Optimize plating density to achieve 70-80% confluency at the start of differentiation. |
| Inactive reagents | Use fresh aliquots of this compound and BMP4. Confirm the activity of the reagents. | |
| Cell line variability | Different hPSC lines may require optimization of reagent concentrations and timing. | |
| High Cell Death | Harsh cell handling | Handle cells gently during passaging and medium changes. |
| Reagent toxicity | Perform a dose-response curve to determine the optimal, non-toxic concentrations of this compound and BMP4 for your specific cell line. | |
| Inconsistent Results | Inconsistent starting cell population | Ensure a homogenous, undifferentiated starting population of hPSCs. |
| Variations in culture conditions | Maintain consistent culture conditions (e.g., CO2 levels, temperature, humidity). |
Conclusion
The co-treatment of hPSCs with this compound and BMP4 provides a highly efficient and reproducible method for directing differentiation towards the mesodermal lineage. By simultaneously activating the Wnt and BMP signaling pathways, this protocol robustly induces the expression of key mesodermal transcription factors. The detailed methodology and troubleshooting guide provided herein will assist researchers in successfully implementing this powerful differentiation strategy for applications in developmental biology, disease modeling, and regenerative medicine.
References
Application of CP21R7 in Developmental Biology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
CP21R7 is a potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes. This mechanism of action makes this compound a valuable tool for in vitro studies of developmental processes that are governed by Wnt signaling.
In the field of developmental biology, the precise temporal control of signaling pathways is crucial for directing the differentiation of pluripotent stem cells (PSCs) into specific lineages. The activation of Wnt signaling is a critical first step in the induction of mesoderm, the germ layer that gives rise to a wide array of cell types including cardiac, skeletal muscle, hematopoietic, and endothelial cells. Published research demonstrates that the combination of a GSK-3β inhibitor with other signaling molecules, such as Bone Morphogenetic Protein 4 (BMP4), can effectively induce the commitment of human pluripotent stem cells (hPSCs) towards a mesodermal fate[1].
The primary application of this compound in developmental biology research is the directed differentiation of hPSCs. Its ability to potently and selectively activate the Wnt pathway makes it a suitable reagent for protocols that aim to generate mesodermal progenitors and their derivatives, such as cardiomyocytes. While many protocols have been optimized using the more common GSK-3β inhibitor CHIR99021, this compound can be employed as a functional equivalent, though optimal concentration and timing may require empirical determination for specific cell lines and differentiation endpoints.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its application in developmental biology contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Description |
| GSK-3β | 1.8 nM | Potent and selective inhibition of the primary target kinase. |
| PKCα | 1900 nM | Demonstrates selectivity for GSK-3β over other kinases like Protein Kinase C alpha. |
Data sourced from MedchemExpress[1]. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Recommended Concentration Range for Cell Culture Applications
| Application | Recommended Concentration | Cell Type | Notes |
| Activation of Wnt Signaling | 1 - 5 µM | Human Pluripotent Stem Cells | A concentration of 3 µM has been shown to potently activate canonical Wnt signaling[1]. Optimization may be required for different cell lines and desired outcomes. |
| Mesoderm Induction | 1 - 5 µM | Human Pluripotent Stem Cells | Used in combination with other factors like BMP4 to initiate differentiation towards mesoderm[1]. |
| Cardiomyocyte Differentiation | 5 - 12 µM | Human Pluripotent Stem Cells | Based on protocols using similar GSK-3β inhibitors, a higher concentration may be optimal for initial cardiac mesoderm specification[2]. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and its application in experimental workflows for directed differentiation.
Caption: this compound inhibits GSK-3β, activating the canonical Wnt signaling pathway.
Caption: Experimental workflow for inducing mesoderm from hPSCs using this compound.
Caption: Workflow for cardiomyocyte differentiation via temporal Wnt modulation.
Experimental Protocols
The following protocols are adapted from established methods for directed differentiation using GSK-3β inhibitors. Researchers should optimize concentrations and timings for their specific hPSC lines.
Protocol 1: Mesoderm Induction from Human Pluripotent Stem Cells (hPSCs)
This protocol describes the induction of early mesoderm, characterized by the expression of the transcription factor Brachyury (T), from hPSCs cultured in a feeder-free system.
Materials:
-
hPSCs cultured on Matrigel-coated plates in mTeSR1 medium
-
DMEM/F12 medium
-
RPMI 1640 medium
-
B27 Supplement, minus insulin
-
This compound (stock solution in DMSO)
-
Recombinant human BMP4 (stock solution in sterile buffer)
-
Accutase
-
ROCK inhibitor (e.g., Y-27632)
-
Matrigel-coated 12-well plates
Procedure:
-
hPSC Culture: Maintain high-quality, undifferentiated hPSCs on Matrigel-coated plates with daily feeds of mTeSR1 medium. Ensure cultures are free of differentiation.
-
Cell Seeding for Differentiation (Day -1):
-
When hPSCs reach 70-80% confluency, aspirate the medium and wash once with DMEM/F12.
-
Add Accutase and incubate at 37°C for 5-7 minutes to generate a single-cell suspension.
-
Neutralize Accutase with DMEM/F12 and centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in mTeSR1 supplemented with 10 µM ROCK inhibitor.
-
Perform a cell count and seed cells onto a new Matrigel-coated 12-well plate at a high density (e.g., 2-4 x 10^5 cells/cm²).
-
-
Initiation of Mesoderm Induction (Day 0):
-
Approximately 24 hours after seeding, when cells have reached >95% confluency, gently aspirate the medium.
-
Prepare the Mesoderm Induction Medium: RPMI 1640 supplemented with B27 (minus insulin), this compound (final concentration 3 µM), and BMP4 (final concentration 10 ng/mL).
-
Add 1 mL of Mesoderm Induction Medium to each well.
-
-
Mesoderm Development (Day 1-2):
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 48 hours. The optimal duration may vary between cell lines.
-
-
Characterization:
-
After the induction period, cells can be harvested for analysis.
-
For flow cytometry, dissociate cells into a single-cell suspension and stain for the mesodermal marker Brachyury (T). A high percentage of Brachyury-positive cells indicates successful mesoderm induction.
-
Alternatively, perform qRT-PCR to quantify the expression of mesodermal genes such as T, MIXL1, and EOMES.
-
Protocol 2: Directed Differentiation of hPSCs into Cardiomyocytes
This protocol utilizes a temporal modulation of the Wnt pathway, starting with activation by this compound to induce cardiac mesoderm, followed by Wnt inhibition to promote cardiomyocyte specification. This method is adapted from highly effective protocols developed for CHIR99021[2].
Materials:
-
hPSCs at 80-90% confluency on Matrigel-coated plates
-
RPMI 1640 medium
-
B27 Supplement, minus insulin
-
B27 Supplement, with insulin
-
This compound (stock solution in DMSO)
-
Wnt inhibitor (e.g., IWP2 or XAV939, stock solution in DMSO)
Procedure:
-
Initiation of Differentiation (Day 0):
-
Start with a confluent monolayer of hPSCs.
-
Aspirate the maintenance medium (e.g., mTeSR1).
-
Prepare Medium A : RPMI 1640 supplemented with B27 (minus insulin) and this compound (final concentration 5-10 µM; optimization is recommended).
-
Add Medium A to the cells and incubate for 48 hours at 37°C, 5% CO2.
-
-
Wnt Inhibition (Day 3):
-
After 48 hours, aspirate Medium A.
-
Prepare Medium B : RPMI 1640 supplemented with B27 (minus insulin) and a Wnt inhibitor (e.g., 5 µM IWP2 or XAV939).
-
Add Medium B and incubate for another 48 hours.
-
-
Cardiomyocyte Maturation (Day 5 onwards):
-
On Day 5, aspirate Medium B.
-
Prepare Medium C : RPMI 1640 supplemented with B27 (with insulin).
-
Add Medium C to the cells.
-
Replace with fresh Medium C every 2-3 days.
-
-
Observation and Characterization:
-
Spontaneous contractions of cardiomyocyte clusters are typically observed starting from Day 8-10.
-
Differentiation efficiency can be quantified at Day 12-15 by flow cytometry for cardiac-specific markers such as Cardiac Troponin T (TNNT2). High-efficiency differentiations can yield >80% TNNT2-positive cells[2][3].
-
Immunocytochemistry can also be performed to visualize the expression and organization of sarcomeric proteins like α-actinin and TNNT2.
-
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CP21R7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosage of CP21R7, a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). The information is intended to guide researchers in designing and executing preclinical studies involving this compound.
Introduction
This compound is a small molecule inhibitor that targets GSK-3β, a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, apoptosis, and differentiation. By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway, making it a valuable tool for investigating the therapeutic potential of targeting this pathway in various disease models, particularly in oncology.[1]
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of GSK-3β. This kinase is a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3β by this compound prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, promoting the expression of Wnt target genes involved in cell proliferation and survival.
In Vivo Administration and Dosage
Formulation for In Vivo Use
The solubility of this compound in aqueous solutions is limited, necessitating the use of specific solvent systems for in vivo administration. The following formulations have been reported for preparing this compound for injection and oral administration. It is recommended to prepare the working solution fresh on the day of use.
Table 1: In Vivo Formulation Protocols for this compound
| Administration Route | Formulation Composition | Final Concentration | Preparation Steps |
| Injection | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | ≥ 3.15 mg/mL | 1. Prepare a stock solution of this compound in fresh DMSO (e.g., 63 mg/mL). 2. Add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear. 3. Add 50 µL of Tween-80 to the mixture and mix until clear. 4. Add 500 µL of ddH₂O to reach a final volume of 1 mL. Use immediately.[1] |
| Oral Gavage | Carboxymethylcellulose sodium (CMC-Na) solution | ≥ 5 mg/mL | 1. Add 5 mg of this compound to 1 mL of CMC-Na solution. 2. Mix thoroughly to obtain a homogeneous suspension.[1] |
Reported In Vivo Dosage and Administration
A preclinical study investigating the role of GSK-3β in cervical cancer provides a specific example of in vivo administration of this compound in a mouse xenograft model.
Table 2: Example of In Vivo this compound Dosing Regimen
| Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| 4-week-old female BALB/c nude mice | HeLa cell subcutaneous xenograft | 5 mg/kg | Tail vein injection | Every 3 days, starting 7 days after cell implantation | [2] |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol is based on a study investigating the effect of this compound on the growth of cervical cancer xenografts.[2]
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
This compound
-
HeLa cells
-
4-week-old female BALB/c nude mice
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Vehicle control (e.g., equivalent dilution of DMSO in saline)
-
Calipers
Procedure:
-
Cell Culture: Culture HeLa cells in appropriate medium until they reach the desired confluence for harvesting.
-
Cell Preparation: Harvest and resuspend the HeLa cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each 4-week-old female BALB/c nude mouse.
-
Tumor Growth: Allow the tumors to establish and grow for 7 days post-implantation.
-
Treatment Groups: Randomize the mice into two groups: a treatment group receiving this compound and a control group receiving the vehicle.
-
Drug Administration:
-
Prepare the this compound formulation for injection as described in Table 1.
-
Administer this compound at a dose of 5 mg/kg via tail vein injection.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Dosing Schedule: Repeat the injections every 3 days for the duration of the study.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 3 days and calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.
Safety and Toxicology
As with any experimental compound, it is crucial to conduct appropriate safety and toxicology studies. Researchers should monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions following administration. The dose of 5 mg/kg administered intravenously every 3 days was reported to be tolerated in the cervical cancer xenograft study.[2] However, dose-ranging studies are recommended for new models or different administration routes to establish the maximum tolerated dose (MTD).
Conclusion
This compound is a valuable research tool for investigating the in vivo consequences of GSK-3β inhibition and Wnt pathway activation. The provided protocols for formulation and administration, based on published literature, offer a solid starting point for preclinical studies. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs while adhering to ethical guidelines for animal research.
References
Application Notes and Protocols for CP21R7 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), with an IC₅₀ of 1.8 nM.[1] By inhibiting GSK-3β, this compound effectively activates the canonical Wnt/β-catenin signaling pathway. This pathway is fundamental in embryonic development and adult stem cell homeostasis, playing a critical role in the self-renewal, proliferation, and differentiation of stem cells. In the context of organoid research, modulation of the Wnt pathway is often essential for the establishment and maintenance of various organoid types, including those of the intestine, kidney, and brain. This compound, through its activation of Wnt signaling, serves as a valuable tool for directing the fate of pluripotent stem cells and promoting the growth and development of organoid cultures.
Mechanism of Action: Wnt Pathway Activation
Under basal conditions, GSK-3β is an active kinase that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of β-catenin low. The canonical Wnt signaling pathway is activated upon the binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This interaction leads to the recruitment of Dishevelled (DVL) and Axin, resulting in the inhibition of the β-catenin destruction complex, which includes GSK-3β.
This compound mimics the effect of Wnt ligand binding by directly inhibiting the kinase activity of GSK-3β. This prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes. These target genes are involved in processes such as cell proliferation, differentiation, and cell fate decisions, which are all critical for organoid formation and development.[1]
Application: Directed Differentiation of Human Pluripotent Stem Cells for Kidney Organoid Formation
This compound has been effectively utilized to direct the differentiation of human induced pluripotent stem cells (hiPSCs) towards a mesodermal fate, a critical initial step for generating various organoids, including kidney organoids. In combination with Bone Morphogenetic Protein 4 (BMP4), this compound promotes the efficient commitment of hiPSCs to mesoderm, which can then be further differentiated into specific cell types like podocytes for the formation of 3D kidney structures.[2][3]
Quantitative Data
The following table summarizes the quantitative effects of this compound on hiPSC differentiation towards mesoderm, as determined by gene expression analysis.
| Treatment Condition | Gene Expression Marker | Fold Change vs. Control | Time Point | Reference |
| 1 µM this compound + 25 ng/mL BMP4 | T (Brachyury) | Significantly Upregulated | Day 2-4 | [2] |
| 1 µM this compound + 25 ng/mL BMP4 | NANOG | Significantly Downregulated | Day 2-4 | [2] |
Note: Specific fold-change values were not provided in the source material, but the changes were reported as significant.
Experimental Protocols
Protocol 1: Directed Differentiation of hiPSCs to Mesoderm using this compound
This protocol describes the initial step of differentiating hiPSCs into mesodermal precursors, which can be subsequently used for organoid formation.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel or other suitable extracellular matrix
-
N2B27 medium
-
This compound (Stock solution in DMSO)
-
BMP4 (Recombinant human)
-
ROCK inhibitor (e.g., Y-27632)
-
Cell culture plates (6-well)
-
Standard cell culture equipment
Procedure:
-
Coating Plates: Coat 6-well plates with Matrigel according to the manufacturer's instructions.
-
Seeding hiPSCs: Culture hiPSCs to confluency. Dissociate the cells into a single-cell suspension using a suitable reagent (e.g., Accutase).
-
Plating: Plate the hiPSCs onto the Matrigel-coated plates at a density of 30,000 cells/cm² in your standard hiPSC culture medium supplemented with a ROCK inhibitor (e.g., 10 µM Y-27632) to enhance cell survival.
-
Induction of Differentiation (Day 1): The day after plating, replace the medium with N2B27 medium supplemented with 1 µM this compound and 25 ng/mL BMP4.
-
Continued Differentiation (Day 3): Change the medium on day 3 with the same formulation (N2B27 + 1 µM this compound + 25 ng/mL BMP4).
-
Assessment of Differentiation: At day 4, the cells should show morphological changes indicative of differentiation. The efficiency of mesodermal induction can be assessed by immunofluorescence staining for Brachyury (T) and OCT4 (to confirm the loss of pluripotency) or by qRT-PCR for mesodermal and pluripotency markers.[2]
Protocol 2: Formation of Chimeric Kidney Organoids
This protocol outlines a method to form 3D chimeric organoids by combining this compound-differentiated human cells with embryonic mouse kidney cells.[2]
Materials:
-
Human iPSC-derived podocytes (generated following further differentiation from mesodermal precursors)
-
Embryonic day 12.5 (E12.5) mouse kidneys
-
Trypsin/EDTA
-
MEM (Minimum Essential Medium)
-
Cell strainer (40 µm)
-
Standard organoid culture medium
Procedure:
-
Preparation of Human Cells: Differentiate hiPSCs to podocytes using an established protocol, which includes the initial mesoderm induction with this compound and BMP4.
-
Dissociation of Mouse Kidneys: Dissect E12.5 mouse kidneys and dissociate them into a single-cell suspension using trypsin/EDTA. Pass the cell suspension through a 40 µm cell strainer to remove clumps.
-
Cell Re-aggregation: Mix the human iPSC-derived podocytes with the dissociated mouse kidney cells.
-
Organoid Culture: Culture the cell mixture as explants in a suitable organoid culture medium.
-
Analysis: After a few days in culture, the cells will self-assemble into chimeric organoids. These can be fixed, sectioned, and analyzed by immunofluorescence for the integration of human cells (using a human-specific nuclear antigen, HNA) and the expression of kidney-specific markers (e.g., WT1, E-cadherin).[2]
Summary and Future Directions
This compound is a powerful tool for researchers working with pluripotent stem cells and organoid systems. Its specific inhibition of GSK-3β provides a reliable method for activating the canonical Wnt signaling pathway, which is essential for controlling cell fate and promoting the development of complex 3D structures. The protocols outlined here demonstrate its utility in directing hiPSCs towards a mesodermal lineage, a foundational step for generating a variety of organoids.
Future applications could involve the use of this compound to:
-
Optimize the generation and maintenance of other organoid types that are dependent on Wnt signaling, such as intestinal and liver organoids.
-
Investigate the role of Wnt signaling in disease models using patient-derived organoids.
-
Develop high-throughput screening assays to identify drugs that modulate the Wnt pathway in a disease-specific context.
As a highly selective and potent GSK-3β inhibitor, this compound is a valuable addition to the molecular toolbox for organoid research, enabling more controlled and efficient generation of complex in vitro models for basic research and drug development.
References
Application Notes and Protocols for Assessing CP21R7 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP21R7 is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase implicated in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3] By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin and subsequent transcription of Wnt target genes.[1][4] Additionally, this compound has been shown to modulate the PI3K/Akt signaling pathway.[5][6] These mechanisms of action make this compound a compound of significant interest for research in developmental biology, oncology, and neurodegenerative diseases.
These application notes provide detailed protocols for assessing the efficacy of this compound in various in vitro and in vivo experimental models. The protocols cover the evaluation of its inhibitory effect on GSK-3β, its impact on downstream signaling pathways, and its functional consequences on cell viability, proliferation, and migration.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from representative experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Line | Concentration | Result | Reference |
| IC50 | GSK-3β Kinase Assay | - | - | 1.8 nM | [2][3] |
| IC50 | PKCα Kinase Assay | - | - | 1900 nM | [2][3] |
| Cell Viability | CCK-8 Assay | HeLa | 0.5 µM (48h) | Significant decrease | [6] |
| Cell Proliferation | EdU Assay | HeLa | 0.5 µM (48h) | Significant decrease | [6] |
| Cell Migration | Transwell Assay | HeLa | 0.5 µM (24h, 48h, 72h) | Significant decrease | [6] |
| Wnt Signaling | Reporter Assay | Human reporter cell line | 1 µM - 3 µM | Potent activation | [2] |
Table 2: In Vivo Efficacy of this compound in a Cervical Cancer Xenograft Model
| Parameter | Animal Model | Treatment | Observation | Result | Reference |
| Tumor Growth | Nude mice with HeLa cell xenografts | 5 mg/kg this compound (tail vein injection) | Tumor volume measured every 3 days | Slower xenograft tumor growth | [6] |
| p-AKT Levels | Nude mice with HeLa cell xenografts | 5 mg/kg this compound | Western blot of tumor lysates | Decreased p-AKT levels | [6] |
Experimental Protocols
GSK-3β Kinase Activity Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on purified GSK-3β enzyme.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of each this compound dilution or vehicle (DMSO) control.
-
Add 2 µl of GSK-3β enzyme solution to each well.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction. The final concentrations of substrate and ATP should be optimized based on the enzyme kinetics.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Wnt/β-catenin Signaling Pathway Activation Assay (TOP-Flash Reporter Assay)
This assay measures the activation of the canonical Wnt signaling pathway by quantifying the transcriptional activity of TCF/LEF, which is induced by β-catenin.
Materials:
-
Cells stably or transiently expressing a TCF/LEF-driven luciferase reporter (e.g., TOP-Flash) and a control reporter (e.g., Renilla luciferase).
-
Complete growth medium
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Transfer 20 µl of the cell lysate to a white-walled 96-well plate.
-
Add 100 µl of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µl of Stop & Glo® Reagent to each well and measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
Western Blot Analysis of Key Signaling Proteins
This protocol details the detection of changes in the phosphorylation status and total protein levels of key components of the GSK-3β, Wnt, and PI3K/Akt signaling pathways.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-p-Akt (Ser473), anti-Akt, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Viability Assay (CCK-8 Assay)
This colorimetric assay is used to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete growth medium
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or vehicle control for 24, 48, or 72 hours.
-
Add 10 µl of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours in the incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete growth medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution
-
Click-iT™ EdU Imaging Kit
-
96-well plates or coverslips
-
Fluorescence microscope
Procedure:
-
Seed cells in 96-well plates or on coverslips and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
Add EdU labeling solution to the cells and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the Click-iT™ EdU Imaging Kit protocol.
-
Perform the Click-iT™ reaction to fluorescently label the incorporated EdU.
-
Counterstain the nuclei with Hoechst 33342.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of EdU-positive (proliferating) cells relative to the total number of cells (Hoechst-stained nuclei).
Cell Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on cell migration towards a chemoattractant.
Materials:
-
Cells of interest
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Resuspend the cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate for 12-48 hours, allowing the cells to migrate through the porous membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells (e.g., HeLa)
-
This compound
-
Vehicle control (e.g., DMSO/PEG300/Tween80/ddH2O)
-
Calipers
-
Surgical tools for tumor excision
-
Materials for tissue processing and analysis (e.g., Western blot, immunohistochemistry)
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 mg/kg via tail vein injection) or vehicle control at a determined schedule.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors by Western blot for target protein expression (as described in Protocol 3) or by immunohistochemistry for proliferation markers (e.g., Ki-67).
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro efficacy testing.
Caption: Logical flow of this compound's effects.
References
- 1. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to activate and detect Wnt signaling? [web.stanford.edu]
- 6. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting CP21R7 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP21R7, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies between suppliers, but it is generally considered to be well-soluble. Values range from ≥ 32 mg/mL to 63 mg/mL.[1][2] It is important to consult the certificate of analysis for the specific batch you are using.
Q2: I am having difficulty dissolving this compound in DMSO. What are the common causes?
A2: The most common reason for solubility issues with this compound in DMSO is the use of old or improperly stored DMSO that has absorbed moisture.[1][2] DMSO is highly hygroscopic, and water contamination can significantly reduce the solubility of many compounds, including this compound.[3] Another potential issue could be the purity of the this compound.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To improve dissolution, it is recommended to use fresh, anhydrous, or newly opened DMSO.[1][2] If the compound still does not dissolve readily, you can try vortexing, sonication, or gentle warming of the solution (e.g., in a 37°C water bath).[4][5]
Q4: My this compound dissolved in DMSO, but a precipitate formed when I diluted it with an aqueous medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock solution with aqueous media is a common occurrence.[5] In most cases, the precipitate will redissolve with a few minutes of vortexing or sonication.[5] Gentle warming can also be effective. Ensure the precipitate has completely redissolved before using the solution in your experiments.[5]
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][6] At -20°C, the solution is typically stable for up to 3 months, while at -80°C, it can be stored for up to 6 months to 2 years.[1][4][6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 317.34 g/mol | [1][2] |
| Solubility in DMSO | ≥ 32 mg/mL (100.84 mM) | [1] |
| 63 mg/mL (198.52 mM) | [2] | |
| 1 mg/mL | [4][7] | |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | 1 mg/mL | [2] |
| Storage of Solid | -20°C for 3 years | [1] |
| Storage of DMSO Stock | -20°C for 1 year; -80°C for 2 years | [1] |
| -20°C for 2 weeks; -80°C for 6 months | [6] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of fresh, high-quality DMSO to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solid is not fully dissolved, sonicate the tube for 5-10 minutes.
-
As a further step, you can gently warm the solution in a 37°C water bath for 10-15 minutes, followed by vortexing.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Visual Guides
References
Technical Support Center: Preventing CP21R7 Precipitation in Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of CP21R7 in cell culture media. By providing clear and actionable guidance, we aim to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of GSK-3β, a key enzyme in various cellular signaling pathways. Like many small molecule inhibitors, this compound is hydrophobic, which can lead to low solubility in aqueous solutions like cell culture media. This can result in precipitation, reducing the effective concentration of the compound in your experiments and potentially impacting cell health.
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Several factors can contribute to the precipitation of this compound in your cell culture experiments:
-
Low Aqueous Solubility: this compound is inherently poorly soluble in water.[1]
-
Improper Stock Solution Preparation: The choice of solvent and the concentration of the stock solution are critical.
-
Incorrect Dilution Method: The way the stock solution is introduced into the aqueous cell culture medium can cause it to crash out of solution.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
Media Composition: The presence of salts and other components in the media can affect the solubility of the compound.[2][3]
-
Temperature and pH Fluctuations: Changes in temperature and pH can alter the solubility of small molecules.[2][4]
-
Extended Incubation: Over long incubation periods, the compound may degrade or precipitate out of solution.
Troubleshooting Guide
Issue: I observed a precipitate in my cell culture medium after adding this compound.
1. How did you prepare your this compound stock solution?
-
Recommended Solvent: The preferred solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][5][6] It is highly soluble in DMSO. Some solubility has also been reported in ethanol, but it is insoluble in water.[1]
-
Stock Concentration: Prepare a high-concentration stock solution in 100% DMSO. This minimizes the amount of DMSO added to your cell culture, which can be toxic to cells at higher concentrations (typically >0.5%).
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation.[4][5][6]
2. How did you dilute the this compound stock solution into your cell culture medium?
-
Direct Dilution: Directly adding a highly concentrated DMSO stock into an aqueous medium can cause the compound to precipitate immediately.
-
Recommended Dilution Method (Step-wise Dilution):
-
Warm your cell culture medium to 37°C.
-
Pipette the required volume of the this compound DMSO stock solution.
-
While gently vortexing or swirling the medium, add the stock solution drop-wise to ensure rapid and even dispersion. This method, often referred to as "pluronic shock," can help maintain solubility.
-
For particularly problematic cases, consider a serial dilution approach, first diluting the DMSO stock into a small volume of medium and then adding this to the final culture volume.
-
3. What is the final concentration of this compound and DMSO in your medium?
-
Final this compound Concentration: Ensure your final experimental concentration does not exceed the solubility limit of this compound in your specific cell culture medium. If you are unsure of the solubility limit, it is advisable to perform a small-scale solubility test.
-
Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, ideally below 0.1%, and not exceeding 0.5%, to minimize solvent-induced toxicity and effects on compound solubility.
4. Have you observed any changes in your cell culture medium?
-
pH Shift: A change in the color of the phenol red indicator in your medium could signify a pH shift, which can affect compound solubility.[4] Ensure your culture is properly buffered.
-
Temperature: Avoid drastic temperature changes. Always warm your medium to 37°C before adding the compound.[2]
Quantitative Data Summary
| Parameter | Solvent/Medium | Solubility | Source |
| Solubility | DMSO | ≥ 32 mg/mL (100.84 mM) | [5] |
| DMSO | ≤ 1 mg/mL | [6] | |
| DMSO | 63 mg/mL (198.52 mM) | [1] | |
| Ethanol | 1 mg/mL | [1] | |
| Water | Insoluble | [1] |
Note: The reported solubility in DMSO varies between suppliers. It is recommended to use fresh, high-quality DMSO for preparing stock solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is approximately 317.38 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.1738 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. c. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution. d. Store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Materials: Prepared 10 mM this compound stock solution, pre-warmed (37°C) cell culture medium.
-
Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed. For example, to make a 10 µM final concentration in 10 mL of medium, you would need 10 µL of the 10 mM stock. c. While gently swirling the 10 mL of pre-warmed medium, add the 10 µL of the this compound stock solution drop-by-drop. d. Mix gently by inverting the tube or swirling the flask. Do not vortex vigorously as this can cause shearing of cellular components if cells are present. e. Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visual Troubleshooting Guide
A troubleshooting workflow for this compound precipitation in cell culture media.
References
Technical Support Center: Optimizing CP21R7 Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of CP21R7 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).[1][2][3] By inhibiting GSK-3β, this compound activates the canonical Wnt signaling pathway.[1][2][3] This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment. Based on published data, concentrations ranging from 0.5 µM to 3 µM have been shown to be effective in different cell lines.[2][3][4] We recommend starting with a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 3 µM, and 5 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line and the specific downstream readout. For signaling pathway activation, such as measuring β-catenin accumulation, shorter incubation times (e.g., 1 to 24 hours) may be sufficient.[5] For longer-term assays, such as cell differentiation or proliferation, incubation times of 48 hours or longer may be necessary.[4] A time-course experiment is recommended to determine the ideal duration for your experiment.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[1][3] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When preparing your working solution, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound observed. | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM). |
| Incorrect Incubation Time: The incubation time may be too short to observe the desired effect. | Conduct a time-course experiment to determine the optimal incubation period. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from a new vial of this compound. Store aliquots at -80°C. | |
| Cell Line Insensitivity: The specific cell line may be resistant to GSK-3β inhibition or have a less active Wnt pathway. | Verify the expression and activity of GSK-3β in your cell line. Consider using a different GSK-3β inhibitor or an alternative method to activate the Wnt pathway. | |
| Cell toxicity or death observed. | High Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. | Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration for your cell line. |
| High DMSO Concentration: The final concentration of DMSO in the culture medium may be toxic to the cells. | Ensure the final DMSO concentration is below 0.1%. Prepare a more concentrated stock solution of this compound if necessary to reduce the volume of DMSO added to the culture. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of this compound in different cell lines.
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| Human reporter cell line | Wnt signaling activation | 1 - 3 µM | Not Specified | [3] |
| Human pluripotent stem cells (hPSCs) | Mesoderm induction | 3 µM | 1 day | [2][5] |
| HeLa (cervical cancer) | Cell viability and proliferation | 0.5 µM | 48 hours | [4] |
| Human iPSCs | Meso-endoderm marker expression | 1 µM | Not Specified | [3] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a series of dilutions of your this compound stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 3, 5, and 10 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Endpoint Analysis: Perform your desired assay to measure the effect of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a reporter assay for Wnt signaling, or analysis of protein expression (e.g., Western blot for β-catenin).
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (half-maximal effective concentration) or the optimal concentration that gives the desired effect without significant toxicity.
Protocol 2: Western Blot for β-catenin Accumulation
-
Cell Treatment: Treat cells with the optimized concentration of this compound for the desired amount of time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in β-catenin levels.
Visualizations
Caption: this compound inhibits GSK-3β, preventing β-catenin phosphorylation and degradation, leading to its accumulation and activation of Wnt target genes.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical guide for troubleshooting common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (CP21) | GSK-3β Inhibitor | AmBeed.com [ambeed.com]
potential off-target effects of CP21R7 to consider
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of CP21R7, a potent GSK-3β inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound and at what concentration is it effective?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC50 of 1.8 nM in cell-free assays.[1][2] Its primary on-target effect is the activation of the canonical Wnt signaling pathway by preventing the GSK-3β-mediated phosphorylation and subsequent degradation of β-catenin.[3] In cellular assays, this compound has been shown to potently activate Wnt signaling at concentrations of 1-3 µM.[1][2] For example, a concentration of 0.5 µM was effective in reducing HeLa cell viability and proliferation.[4]
Q2: Are there any known off-targets for this compound?
A2: Yes, this compound has been shown to inhibit Protein Kinase Cα (PKCα) with an IC50 of 1900 nM.[1][2] This indicates a high degree of selectivity for GSK-3β over PKCα (approximately 1000-fold). However, at higher concentrations, off-target inhibition of PKCα could lead to unexpected cellular phenotypes. It is crucial to consider this possibility when designing experiments and interpreting results.
Q3: I am observing a phenotype that is inconsistent with GSK-3β inhibition. How can I determine if this is an off-target effect?
A3: Unexplained phenotypes can arise from off-target activities. A systematic approach to investigate this is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response experiment. If the unexpected phenotype only manifests at concentrations significantly higher than those required for GSK-3β inhibition (e.g., >1 µM), it may be due to off-target effects.
-
Use a Structurally Different GSK-3β Inhibitor: Employ another GSK-3β inhibitor with a distinct chemical scaffold (e.g., CHIR99021). If the on-target phenotype is recapitulated but the unexpected phenotype is not, it strongly suggests the latter is an off-target effect of this compound.
-
Rescue Experiment: If possible, perform a rescue experiment. For example, if this compound induces a specific phenotype, try to reverse it by activating a downstream component of the GSK-3β signaling pathway that is independent of the potential off-target.
-
Direct Off-Target Validation: Assess the activity of known off-targets, such as PKCα, in your experimental system.
Q4: What are the potential downstream effects of inhibiting the known off-target, PKCα?
A4: PKCα is a serine/threonine kinase involved in a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[5][6] Its inhibition can have cell-type-specific effects. For instance, in some contexts, PKCα inhibition can suppress cell proliferation, while in others it may have anti-proliferative roles.[5] Therefore, if you are working with a cell type where PKCα signaling is prominent, it is important to consider that inhibition of this kinase by high concentrations of this compound could contribute to your observed phenotype.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Unexpected cell toxicity or reduced proliferation at high concentrations of this compound. | 1. On-target toxicity in your specific cell line. 2. Off-target inhibition of kinases essential for cell survival, such as PKCα. | 1. Perform a detailed dose-response curve to determine the therapeutic window. 2. Use a lower, more specific concentration of this compound (e.g., in the low nanomolar range if possible for your assay). 3. Compare with a structurally unrelated GSK-3β inhibitor. 4. Assess markers of apoptosis and cell cycle arrest. |
| The expected phenotype (e.g., β-catenin accumulation) is not observed. | 1. Insufficient concentration of this compound. 2. Rapid degradation or efflux of the compound in your cell line. 3. Issues with the Wnt signaling pathway in your specific cell model. 4. Incorrect compound handling or storage. | 1. Increase the concentration of this compound and perform a time-course experiment. 2. Confirm the activity of your this compound stock in a validated positive control cell line. 3. Verify the expression and functionality of key Wnt pathway components in your cells. 4. Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C).[2] |
| Conflicting results are observed in different cell lines. | 1. Cell-type specific expression levels of GSK-3β and off-targets like PKCα. 2. Differences in the activity and crosstalk of signaling pathways between cell lines. | 1. Quantify the protein expression of GSK-3β and PKCα in your cell lines via Western blot. 2. Characterize the baseline activity of the Wnt and PKCα signaling pathways in each cell line. |
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
| GSK-3β | 1.8 | [1][2] |
| PKCα | 1900 | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for β-catenin Accumulation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 0.5, 1, 3, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against total β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Kinome Scan (General Workflow)
While specific data for a broad kinome scan of this compound is not publicly available, researchers can utilize commercial services to assess its selectivity. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration to the service provider.
-
Binding Assay: The compound is screened against a large panel of recombinant human kinases (e.g., KINOMEscan™). The assay typically measures the ability of the compound to displace a ligand from the ATP-binding site of each kinase.
-
Data Analysis: The results are reported as the percentage of remaining kinase activity or binding relative to a vehicle control. Hits are identified as kinases that show significant inhibition by this compound.
-
Interpretation: Analyze the data to identify potential off-targets. The selectivity of this compound can be quantified by comparing its potency against GSK-3β to its potency against other kinases.
Mandatory Visualization
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected phenotypes observed with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complexities of PKCα Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
CP21R7 stability in cell culture media over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use and stability of CP21R7. The following information is designed to address common questions and provide a framework for determining the stability of this compound in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), with an IC50 of 1.8 nM.[1] By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway, leading to the accumulation of β-catenin in the cytoplasm.[1][2] This compound is often used in stem cell research to direct the differentiation of pluripotent stem cells towards a mesodermal fate, particularly in combination with factors like BMP4.[1][3]
Q2: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years.[4][5] Stock solutions in a suitable solvent such as DMSO can be stored at -80°C for up to one year.[1][5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller, single-use volumes.[5]
Q3: What is the solubility of this compound?
A: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 63 mg/mL (198.52 mM).[4][5] It is sparingly soluble in ethanol (1 mg/mL with warming) and considered insoluble in water.[4] When preparing stock solutions, ensure that fresh, high-quality DMSO is used, as moisture can reduce solubility.[5]
Q4: Is there any available data on the stability of this compound in cell culture media?
A: Currently, there is no publicly available quantitative data on the stability or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in media can be influenced by several factors, including the composition of the media (e.g., presence of amino acids), pH, temperature, and the presence of serum components like enzymes that can metabolize the compound.[6][7] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Q5: How can I determine the stability of this compound in my cell culture medium?
A: You can perform a stability study by incubating this compound in your cell culture medium of choice over a time course that is relevant to your experiments (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). At each time point, an aliquot of the medium is collected and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of this compound.[8] A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in stability assay results | Inconsistent sample handling, pipetting errors, or non-uniform incubation conditions. | Ensure consistent timing for sample collection and processing. Use calibrated pipettes and proper techniques. Maintain uniform temperature and CO2 levels in the incubator. |
| Unexpected peaks in HPLC/LC-MS chromatogram | Degradation of this compound, contamination of the sample or solvents. | These new peaks may represent degradation products. Attempt to characterize them using MS/MS. Run a blank (media only) to check for background contamination. |
| Poor recovery of this compound at time zero | Adsorption of the compound to plasticware, poor solubility in the media. | Use low-binding microplates and tubes. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is low (typically <0.5%) to prevent precipitation. |
| Observed biological effect does not correlate with expected concentration | The compound may be degrading faster than anticipated in your specific cell culture setup. | Perform a stability study as outlined in the protocol below to determine the actual concentration of this compound over the course of your experiment. Adjust the dosing frequency or initial concentration based on the stability data. |
Summary of this compound Properties
| Property | Value | Source(s) |
| Molecular Weight | 317.34 g/mol | [4][5] |
| Formula | C19H15N3O2 | [3][9] |
| CAS Number | 125314-13-8 | [3][9] |
| Mechanism of Action | Potent and selective GSK-3β inhibitor | [1][2] |
| Solubility | DMSO: 63 mg/mL (198.52 mM)Ethanol: 1 mg/mL (with warming)Water: Insoluble | [4][5] |
| Storage (Powder) | 3 years at -20°C | [4][5] |
| Storage (Stock Solution) | 1 year at -80°C in solvent | [1][5] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
1. Materials:
-
This compound powder
-
High-quality DMSO
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with and without serum supplementation
-
Sterile, low-binding microcentrifuge tubes or a multi-well plate
-
Calibrated pipettes and sterile, low-binding tips
-
Humidified incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike into Media: Dilute the this compound stock solution into the cell culture medium (both with and without serum) to the final desired experimental concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.
-
Incubation: Aliquot the this compound-containing media into sterile, low-binding multi-well plates or tubes. Place the samples in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: At each designated time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 'time 0' sample should be collected immediately after spiking the compound into the media.
-
Sample Preparation: Depending on the analytical method, samples may require processing, such as protein precipitation (e.g., with acetonitrile) if serum is present, followed by centrifugation to remove precipitates.
-
Analytical Quantification: Analyze the supernatant from each time point using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the initial (time 0) concentration versus time. This will provide a stability profile and allow for the calculation of the compound's half-life (t1/2) in the specific medium.
Visualizations
Caption: Workflow for determining this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. mdpi.com [mdpi.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. apexbt.com [apexbt.com]
addressing variability in results with CP21R7 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when using the novel inhibitor, CP21R7.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial use, we recommend preparing a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[1] From this stock, serial dilutions can be made into your aqueous experimental medium. It is critical to ensure the final concentration of DMSO in your assay is low enough to not affect the biological system, typically below 0.5% v/v.[1]
Q2: My this compound solution appears to have precipitated upon dilution into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution is a common issue with hydrophobic small molecules. Here are a few steps to troubleshoot this:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is as low as possible.
-
Co-Solvent Systems: Consider preparing stock solutions in a mixture of solvents, such as DMSO/ethanol or DMSO/PEG400, which may improve solubility in aqueous media.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[1]
-
Visual Inspection: Always visually inspect dilutions for any signs of precipitation immediately after preparation and after incubation at the experimental temperature.[1]
Q3: What are the potential off-target effects of this compound, and how can I test for them?
A3: Off-target effects are a concern with any novel inhibitor. If you observe a cellular phenotype inconsistent with the known function of the intended target, consider the following:[2]
-
Use a Structurally Unrelated Inhibitor: If a different inhibitor for the same target does not produce the same phenotype, it may suggest an off-target effect of this compound.[2]
-
Rescue Experiment: Overexpressing the intended target may rescue the phenotype if the effect is on-target.[2]
-
Counter-Screening: Test the compound in a cell line that does not express the intended target. If the effect persists, it is likely due to off-target activity.[2]
-
Proteomics Approaches: Mass spectrometry can be used to identify unexpected changes in protein levels, which may indicate off-target effects.[2]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell-Based Assay Results
You may be experiencing high variability in your cell-based assays for several reasons. Below is a guide to help you troubleshoot common causes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Integrity | Authenticate your cell line using Short Tandem Repeat (STR) profiling to confirm its identity.[3] Test for mycoplasma contamination. | Consistent results with a validated, contamination-free cell line. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. | Reduced variability in cellular response to this compound. |
| Inconsistent Cell Plating | Ensure even cell distribution when plating by avoiding swirling motions that can cause cells to accumulate at the edges of the well. Allow plates to sit at room temperature for a short period before incubation to allow for even settling.[4] | Uniform cell monolayers and more consistent assay readouts. |
| Reagent Variability | Use the same lot of reagents (e.g., FBS, media) for a set of experiments to minimize variability.[5] Ensure all reagents are within their expiration dates.[5] | Increased reproducibility between experimental replicates. |
| Assay Timing | Add this compound to cultures when cells are in the logarithmic growth phase and appear morphologically normal.[4] Optimize incubation times for your specific assay.[4] | More consistent and biologically relevant results. |
Issue 2: Inconsistent Efficacy of this compound in In Vivo Animal Models
Variability in in vivo studies can be influenced by a number of factors. This guide will help you address common challenges.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility and Stability in Formulation | Assess the solubility and stability of this compound in the chosen vehicle for administration. Low solubility can lead to variable bioavailability.[6] | Consistent and predictable in vivo exposure. |
| Animal Model Differences | Ensure the use of a consistent animal strain, age, and sex for all studies.[7] Be aware that different strains can have different metabolic profiles. | Reduced inter-animal variability in response to treatment. |
| Route of Administration | The oral route of administration often displays higher variability than intravenous or intraperitoneal routes.[6] If variability is high, consider alternative administration routes. | More consistent pharmacokinetic profiles. |
| Biological Variation | Natural biological variation between individual animals is expected. Increase the number of animals per group to increase statistical power and account for this variability. | More robust and statistically significant results. |
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Aqueous Buffer
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution into the desired aqueous buffer (e.g., PBS, cell culture medium) to final concentrations ranging from 1 µM to 100 µM.
-
Vortex each dilution for 30 seconds.
-
Incubate the dilutions at room temperature and at 37°C for 1 hour.
-
Visually inspect each tube for any signs of precipitation.
-
For a quantitative assessment, centrifuge the samples at high speed and measure the concentration of this compound in the supernatant using an appropriate analytical method (e.g., HPLC, LC-MS).
Visualizations
References
impact of hygroscopic DMSO on CP21R7 activity
Welcome to the technical support center for CP21R7. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to the handling of its solvent, the hygroscopic compound dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] By inhibiting GSK-3β, this compound can potently activate the canonical Wnt signaling pathway.[1][2] GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its inhibition can impact pathways such as PI3K/Akt signaling.[3]
Q2: Why is the choice of DMSO as a solvent critical for this compound?
A2: The choice of solvent is crucial for maintaining the stability and solubility of this compound. DMSO is a common solvent for this compound; however, it is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of this compound, potentially leading to its precipitation and a reduction in its effective concentration and activity.[2] Multiple suppliers explicitly warn that moisture-absorbing DMSO reduces the solubility of this compound and recommend using fresh, anhydrous DMSO for preparing stock solutions.[1][2]
Q3: How does water absorption in DMSO affect the performance of this compound in an assay?
A3: Water absorption in DMSO can negatively impact this compound's performance in several ways:
-
Reduced Solubility and Precipitation: Increased water content lowers the solubility of hydrophobic compounds like this compound, which can cause the compound to precipitate out of solution. This reduces the actual concentration of the inhibitor in your assay, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Inaccurate Dosing: If the compound has precipitated in the stock solution, the concentration will be lower than intended, leading to inaccurate and irreproducible results in your experiments.
-
Compound Degradation: The presence of water can potentially lead to the degradation of the compound over time, further reducing its activity.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or -20°C for up to one year.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound across experiments. | Hygroscopic DMSO leading to variable inhibitor concentrations. | 1. Prepare a fresh stock solution of this compound in a new, unopened vial of anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to minimize exposure to air. 3. Store aliquots in a desiccated environment. 4. Ensure the final concentration of DMSO in your assay is consistent across all wells and does not exceed the tolerance of your assay (typically 0.5-1%). |
| Visible precipitate in the this compound stock solution upon thawing. | The compound has precipitated due to water absorption and/or exceeding its solubility limit. | 1. Gently warm the vial to 37°C and vortex to attempt redissolution. 2. If precipitation persists, centrifuge the vial and use the supernatant, acknowledging that the concentration will be lower than calculated. 3. For future experiments, prepare a new stock solution in fresh, anhydrous DMSO, potentially at a slightly lower concentration to ensure it remains in solution. |
| Lower than expected potency of this compound in a cell-based assay. | 1. Reduced effective concentration due to precipitation in the stock solution. 2. Degradation of the compound. | 1. Verify the integrity and concentration of your this compound stock solution using analytical methods such as HPLC-MS. 2. Prepare fresh dilutions from a newly prepared stock solution for each experiment. 3. Review your protocol to ensure the final DMSO concentration is not adversely affecting the cells. |
| Assay signal is very low or absent. | 1. Insufficient amount of GSK-3β in the sample. 2. Inactive enzyme or inhibitor. | 1. For assays using cell lysates, ensure you start with a sufficient quantity of cells and use appropriate lysis buffers that do not interfere with kinase activity.[4] 2. Confirm the presence of GSK-3β in your sample via Western blot.[4] 3. Use a positive control inhibitor for GSK-3β to validate the assay setup. |
Quantitative Data Summary
| Water Content in DMSO (%) | Expected Impact on this compound Solubility | Illustrative IC50 (nM) for GSK-3β | Notes |
| < 0.1% (Anhydrous) | High | 1.8 | Optimal condition, reflecting the reported potency of this compound. |
| 1% | Reduced | 5-10 | Minor water absorption can already lead to a noticeable decrease in potency. |
| 2% | Significantly Reduced | 15-30 | Increased potential for micro-precipitation, leading to lower effective concentration. |
| 5% | Low / Prone to Precipitation | > 50 | At this level, significant precipitation is likely, leading to highly variable and unreliable results. |
These values are for illustrative purposes to demonstrate the expected trend and are not based on a specific experimental dataset.
Experimental Protocols
Protocol for Determining the IC50 of this compound using a Kinase Activity Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in fresh, anhydrous DMSO. Aliquot into single-use vials and store at -80°C.
- Kinase Buffer: Prepare a suitable kinase assay buffer. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, and 2 mM DTT.
- GSK-3β Enzyme: Dilute purified GSK-3β enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically.
- Substrate: Prepare a solution of a suitable GSK-3β substrate (e.g., a phosphopeptide) in kinase buffer.
- ATP Solution: Prepare an ATP solution in kinase buffer. The concentration should be at or near the Km for GSK-3β.
2. Assay Procedure:
- Prepare serial dilutions of the this compound stock solution in anhydrous DMSO. Then, dilute these into the kinase buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is constant and ideally ≤0.5%.
- In a 96-well plate, add the following to each well:
- Diluted this compound or vehicle control (DMSO in kinase buffer).
- Diluted GSK-3β enzyme.
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding the ATP and substrate solution to each well.
- Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA) or as specified by the detection kit manufacturer.
3. Signal Detection:
- Detect the remaining ATP or the phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
- Measure the signal using a plate reader.
4. Data Analysis:
- Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
Visualizations
Caption: this compound inhibits GSK-3β, preventing β-catenin degradation and promoting gene transcription.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. document360.com [document360.com]
Technical Support Center: CP21R7 Dissolution Enhancement
Welcome to the CP21R7 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the dissolution of the poorly soluble compound, this compound.
Frequently Asked Questions (FAQs)
Q1: My dissolution results for this compound are consistently low and variable. What are the initial troubleshooting steps?
A1: Low and variable dissolution results for a poorly soluble compound like this compound can stem from several factors.[1][2][3] Begin by verifying the dissolution test parameters against the approved method, including paddle/basket speed, vessel temperature, and medium composition.[1] Ensure proper deaeration of the dissolution medium, as dissolved gases can create bubbles that affect hydrodynamics.[3] Also, check for and eliminate sources of vibration near the dissolution apparatus.[4] Observe the physical process for issues like "coning" (accumulation of powder under the paddle) or the tablet sticking to the vessel or paddle.[3]
Q2: The dissolution rate of this compound is still too slow even after optimizing test conditions. What formulation strategies can I employ?
A2: For poorly water-soluble drugs like this compound, several formulation strategies can significantly enhance dissolution.[5][6][7] These techniques primarily focus on increasing the surface area of the drug, improving its wettability, or modifying its physical state.[5][8] Common approaches include:
-
Particle Size Reduction (Micronization and Nanonization): Reducing the particle size increases the surface area available for dissolution.[9][10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution.[8][12][13]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its solubility and absorption.[14][15][16]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility.[17][18][19]
Q3: How does micronization improve the dissolution of this compound?
A3: Micronization reduces the particle size of this compound to the micrometer range.[9][10] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[20] By increasing the surface area, micronization enhances the dissolution rate.[9][11] However, it's important to note that micronization does not change the intrinsic solubility of the drug.[6]
Q4: What are the advantages of using solid dispersions for this compound?
A4: Solid dispersions involve dispersing one or more active ingredients in an inert carrier or matrix in the solid state.[12][13] This technique can improve the dissolution of this compound through several mechanisms:
-
Reduced Particle Size: The drug is molecularly dispersed in the carrier, leading to a significant increase in surface area upon dissolution of the carrier.[8][21]
-
Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug.[5][8]
-
Conversion to Amorphous Form: The drug may be present in an amorphous state, which has a higher solubility than the crystalline form.[5][8]
Q5: When should I consider a nanosuspension for this compound?
A5: Nanosuspensions are a viable option when this compound is poorly soluble in both aqueous and organic media.[22][23] This technique involves dispersing the drug as nanosized particles, which are stabilized by surfactants and polymers.[24] Nanosuspensions can significantly increase the dissolution velocity and saturation solubility of the drug.[22] They are particularly useful for drugs in BCS Class II and IV.[25]
Troubleshooting Guides
Issue: Inconsistent Dissolution Profiles Between Batches
| Potential Cause | Troubleshooting Steps |
| Variability in API Particle Size | Characterize the particle size distribution of each batch of this compound. Implement a consistent particle size reduction method like micronization. |
| Inconsistent Formulation Process | Review and standardize the manufacturing process, particularly mixing times and granulation parameters. |
| Changes in Excipient Properties | Qualify and test incoming excipients to ensure batch-to-batch consistency. |
Issue: Failure to Achieve Sink Conditions
| Potential Cause | Troubleshooting Steps |
| Low Intrinsic Solubility of this compound | Increase the volume of the dissolution medium.[26] |
| Inappropriate Dissolution Medium | Modify the pH of the medium to a range where this compound has higher solubility (if applicable).[26] |
| Add a surfactant (e.g., sodium lauryl sulfate) to the medium to increase the solubility of this compound.[27] The type and concentration of the surfactant should be carefully justified.[27] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a common volatile solvent (e.g., ethanol, methanol).[13]
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion and sieve it to obtain a uniform particle size.
Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization
-
Dispersion: Disperse the micronized this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Pre-milling: Subject the dispersion to high-shear mixing to obtain a pre-suspension.
-
Homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a defined pressure until the desired particle size is achieved.
-
Characterization: Analyze the particle size and distribution of the resulting nanosuspension using techniques like laser diffraction or dynamic light scattering.
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for a Model Poorly Soluble Compound
| Technique | Principle | Typical Fold Increase in Dissolution Rate | Advantages | Disadvantages |
| Micronization | Increased surface area | 2 - 5 | Simple, cost-effective | Can lead to particle agglomeration |
| Solid Dispersion | Reduced particle size, improved wettability, amorphous form | 5 - 50 | Significant enhancement in dissolution | Potential for physical instability (recrystallization) |
| Nanosuspension | Increased surface area and saturation solubility | 10 - 100 | High drug loading, suitable for various administration routes | Requires specialized equipment, potential for Ostwald ripening |
| Cyclodextrin Complexation | Encapsulation of drug molecule | 2 - 20 | Improved stability, taste masking | Limited to drugs that fit the cyclodextrin cavity |
Visualizations
Caption: Workflow for selecting a dissolution enhancement strategy for this compound.
Caption: Mechanism of dissolution enhancement by solid dispersion technique.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpbr.in [ijpbr.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jddtonline.info [jddtonline.info]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. ijcrt.org [ijcrt.org]
- 11. Micronization Process: Significance and symbolism [wisdomlib.org]
- 12. ijisrt.com [ijisrt.com]
- 13. wjpls.org [wjpls.org]
- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. eijppr.com [eijppr.com]
- 19. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 20. ijrpc.com [ijrpc.com]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. ajptonline.com [ajptonline.com]
- 25. ajpsonline.com [ajpsonline.com]
- 26. dissolutiontech.com [dissolutiontech.com]
- 27. researchgate.net [researchgate.net]
minimizing cytotoxicity of CP21R7 in long-term culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of CP21R7 in long-term cell culture experiments.
Troubleshooting Guides
Issue 1: Increased Cell Death or Reduced Viability in Long-Term Culture
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound: Prolonged exposure to a high concentration of this compound may lead to cytotoxicity. | 1. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Start with a low concentration (e.g., 0.1 µM) and titrate up. 2. Intermittent Dosing: Consider a pulsed-dosing strategy (e.g., 48 hours on, 24 hours off) instead of continuous exposure. |
| DMSO Toxicity: The vehicle used to dissolve this compound, dimethyl sulfoxide (DMSO), can be toxic to cells, especially in long-term culture.[1][2] | 1. Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally ≤ 0.1%.[1] 2. Vehicle Control: Always include a vehicle-only control (medium with the same concentration of DMSO as the this compound-treated cultures) to distinguish between compound- and solvent-induced cytotoxicity.[3] 3. High-Quality DMSO: Use a high-purity, sterile-filtered DMSO. |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to GSK-3β inhibition and Wnt pathway activation.[4] | 1. Literature Review: Research the effects of Wnt pathway activation on your specific cell line. 2. Use a Resistant Cell Line (if applicable): If your experimental design allows, consider using a cell line known to be less sensitive to Wnt pathway hyper-activation. |
| Over-confluence or Nutrient Depletion: Long-term cultures are susceptible to issues related to cell density and nutrient availability. | 1. Regular Passaging: Maintain a regular cell passaging schedule to prevent cultures from becoming over-confluent. 2. Frequent Media Changes: Replenish the culture medium every 48-72 hours to ensure adequate nutrient supply and removal of metabolic waste. When changing the medium, add fresh this compound to maintain the desired concentration. |
| Contamination: Microbial contamination can lead to cell death and unreliable results. | 1. Aseptic Technique: Strictly adhere to aseptic techniques during all cell culture manipulations. 2. Regular Screening: Routinely test your cell cultures for mycoplasma contamination. |
Issue 2: Unexpected Changes in Cell Morphology or Phenotype
| Possible Cause | Troubleshooting Steps |
| Wnt Pathway Activation: this compound is a potent activator of the canonical Wnt signaling pathway, which can induce differentiation or other phenotypic changes in certain cell types.[4][5] | 1. Marker Analysis: Analyze your cells for markers of differentiation or other expected phenotypic changes associated with Wnt activation in your cell line. 2. Lower Concentration: A lower concentration of this compound may be sufficient to achieve the desired effect without inducing drastic phenotypic changes. |
| Cellular Stress: Long-term exposure to a bioactive compound can induce cellular stress responses. | 1. Stress Marker Analysis: Assess the expression of cellular stress markers (e.g., heat shock proteins). 2. Adjust Culture Conditions: Optimize other culture parameters such as seeding density and media formulation to minimize cellular stress. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term culture?
For long-term experiments, it is crucial to start with a low concentration and perform a dose-response curve to determine the optimal concentration for your specific cell line and desired biological effect. A suggested starting range is 0.1 µM to 1 µM. In some human iPSC experiments, 1 µM has been used.[6]
Q2: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).[7] To minimize DMSO-related cytotoxicity, ensure the final concentration of DMSO in your culture medium is below 0.5%, with 0.1% being the recommended maximum for sensitive and long-term experiments.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: How often should I change the media and re-supplement with this compound?
For long-term cultures, it is advisable to change the media every 2-3 days to replenish nutrients and remove waste products. With each media change, fresh this compound should be added to maintain a consistent concentration.
Q4: My cells are dying even at low concentrations of this compound. What should I do?
-
Verify DMSO Toxicity: Run a vehicle control with varying concentrations of DMSO to ensure the observed cytotoxicity is not due to the solvent.
-
Check for Contamination: Test your cell cultures for microbial contamination, especially mycoplasma.
-
Assess Cell Health: Ensure you are using healthy, low-passage cells for your experiments.
-
Consider Intermittent Dosing: A pulsed-dosing regimen may be better tolerated by your cells than continuous exposure.
Q5: Are there any known off-target effects of this compound?
This compound is a selective GSK-3β inhibitor. However, like most inhibitors, it may have off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize the risk of off-target activities.
Data Presentation
Table 1: Hypothetical Effect of this compound Concentration on Cell Viability Over a 14-Day Culture Period
| Concentration of this compound (µM) | Day 3 Viability (%) | Day 7 Viability (%) | Day 14 Viability (%) |
| 0 (Vehicle Control) | 98 ± 2 | 95 ± 3 | 92 ± 4 |
| 0.1 | 96 ± 3 | 92 ± 4 | 88 ± 5 |
| 0.5 | 90 ± 4 | 80 ± 5 | 70 ± 6 |
| 1.0 | 82 ± 5 | 65 ± 6 | 45 ± 7 |
| 3.0 | 60 ± 6 | 35 ± 7 | 15 ± 8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assay Using a Real-Time Glo Assay
This protocol outlines a method for continuously monitoring cell viability over an extended period in the presence of this compound.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Real-time glo cell viability assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density optimized for long-term growth. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: After 24 hours, carefully remove the existing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Initial Viability Measurement (Day 0): Add the real-time glo assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Long-Term Incubation and Measurement: Return the plate to the incubator. Measure luminescence at regular intervals (e.g., every 24 or 48 hours) for the duration of your experiment.
-
Media Changes: Every 48-72 hours, carefully remove 50 µL of the medium from each well and replace it with 50 µL of fresh medium containing the corresponding concentration of this compound or vehicle. This will replenish nutrients while maintaining the compound concentration.
-
Data Analysis: Normalize the luminescence readings at each time point to the Day 0 reading for each well. Plot the relative viability over time for each concentration.
Visualizations
Caption: Troubleshooting workflow for increased cell death.
Caption: this compound mechanism of action via Wnt pathway.
Caption: Long-term cytotoxicity experimental workflow.
References
- 1. lifetein.com [lifetein.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Wnt signalling is a bi-directional vulnerability of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiological role of Wnt pathway in normal development and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling in the Regulation of Immune Cell and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Lack of CP21R7 Response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter a lack of response to the GSK-3β inhibitor, CP21R7, in their experiments. The information provided is based on established principles of drug resistance to kinase inhibitors and the known signaling pathways involving GSK-3β.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-proliferative or pro-apoptotic effects of this compound in our cancer cell line model. What are the potential reasons for this lack of response?
A lack of response to this compound can be attributed to several factors, broadly categorized as on-target alterations, activation of bypass signaling pathways, or other cellular mechanisms that circumvent the effects of GSK-3β inhibition. It is crucial to systematically investigate these possibilities to understand the underlying resistance mechanism in your specific model.
Q2: What are "on-target alterations" and how could they affect this compound efficacy?
On-target alterations refer to changes in the drug target itself, in this case, the GSK3B gene or its protein product, GSK-3β. These alterations can prevent the drug from binding effectively or lead to constitutive activation of the protein, rendering the inhibitor ineffective.[1][2][3][4]
Potential on-target alterations include:
-
Mutations in the GSK3B gene: Specific point mutations within the ATP-binding pocket or at the drug-binding site of GSK-3β can reduce the binding affinity of this compound.[4]
-
Amplification of the GSK3B gene: An increased copy number of the GSK3B gene can lead to overexpression of the GSK-3β protein, potentially overwhelming the inhibitory capacity of the drug at a given concentration.[1]
Q3: What are "bypass signaling pathways" and how can they lead to this compound resistance?
Cancer cells can develop resistance to a targeted therapy by activating alternative signaling pathways that compensate for the inhibition of the primary target.[1][2] In the context of this compound, which inhibits GSK-3β, cells might upregulate other pathways that promote cell survival and proliferation, thereby bypassing the effects of GSK-3β inhibition.
Key bypass pathways to consider are:
-
Wnt/β-catenin Pathway Activation: GSK-3β is a key negative regulator of the Wnt/β-catenin pathway.[5][6] Mutations in other components of this pathway, such as APC or β-catenin itself, can lead to constitutive activation of Wnt signaling, making the pathway independent of GSK-3β regulation.[7]
-
PI3K/Akt/mTOR Pathway Upregulation: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer.[8][9][10] Akt can phosphorylate and inhibit GSK-3β. If this pathway is constitutively active due to mutations in PIK3CA, PTEN loss, or other upstream alterations, it can promote cell survival and proliferation, effectively overriding the effects of this compound.[11][12]
Q4: Are there other mechanisms of resistance to this compound that we should consider?
Yes, other mechanisms can also contribute to a lack of response:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[13]
-
Histological Transformation: In some cases, cancer cells can undergo a change in their lineage or phenotype, a process known as histological transformation.[1] This can lead to a state that is no longer dependent on the signaling pathways targeted by the drug.
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Non-Response
If you observe a lack of response to this compound, we recommend the following initial steps:
-
Confirm Drug Activity: Ensure the batch of this compound is active. Test its effect on a known sensitive cell line as a positive control.
-
Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine the IC50 of this compound in your cell line. Also, conduct a time-course experiment to ensure you are assessing the effects at an appropriate time point.
-
Assess Target Engagement: Confirm that this compound is inhibiting GSK-3β in your experimental system. This can be done by measuring the phosphorylation of a known GSK-3β substrate, such as β-catenin or Tau. A decrease in the phosphorylation of these substrates would indicate target engagement.
Guide 2: Investigating Potential Resistance Mechanisms
If initial assessments confirm a lack of response despite drug activity and target engagement, proceed with investigating the potential resistance mechanisms summarized in the table below.
Summary of Potential Resistance Mechanisms and Investigative Approaches
| Resistance Mechanism | Cellular Effect | Suggested Experimental Approach |
| On-Target Alterations | ||
| GSK3B Gene Mutation | Alters drug binding site, leading to reduced affinity for this compound. | Sanger sequencing or Next-Generation Sequencing (NGS) of the GSK3B gene. |
| GSK3B Gene Amplification | Increases GSK-3β protein levels, overwhelming the inhibitor. | Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) to assess gene copy number. Western blotting to quantify GSK-3β protein levels. |
| Bypass Pathway Activation | ||
| Wnt/β-catenin Pathway Activation | Constitutive activation of pro-proliferative and anti-apoptotic genes, independent of GSK-3β. | Western blotting for active β-catenin (nuclear localization). TOP/FOP flash reporter assay to measure β-catenin transcriptional activity. Sequencing of APC and CTNNB1 genes. |
| PI3K/Akt/mTOR Pathway Upregulation | Activation of pro-survival and anti-apoptotic signals that counteract GSK-3β inhibition. | Western blotting for phosphorylated Akt (p-Akt) and phosphorylated S6K (p-S6K). Sequencing of PIK3CA, AKT1, and PTEN genes. |
| Other Mechanisms | ||
| Increased Drug Efflux | Reduced intracellular concentration of this compound. | Western blotting for ABC transporters (e.g., P-gp). Functional assays using fluorescent substrates of these transporters (e.g., Rhodamine 123). |
Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include: p-GSK-3β (Ser9), total GSK-3β, p-Akt (Ser473), total Akt, active-β-catenin, total β-catenin, p-S6K, total S6K, and GAPDH (as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: GSK3B Gene Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from your cell line of interest using a commercial kit.
-
PCR Amplification: Design primers to amplify the coding regions of the GSK3B gene. Perform PCR using a high-fidelity polymerase.
-
Sequencing: Purify the PCR products and send for Sanger sequencing. Alternatively, for a more comprehensive analysis, perform next-generation sequencing (NGS).
-
Analysis: Align the sequencing data to the reference GSK3B sequence to identify any mutations.
Protocol 3: TOP/FOP Flash Reporter Assay for Wnt Pathway Activity
-
Transfection: Co-transfect cells with a TOP-flash (containing TCF/LEF binding sites) or FOP-flash (mutated TCF/LEF sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound, a known Wnt activator (e.g., Wnt3a), or vehicle control.
-
Luciferase Assay: After the desired treatment duration, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize the TOP-flash and FOP-flash luciferase activity to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates activation of the Wnt/β-catenin pathway.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory role of this compound on GSK-3β.
Caption: PI3K/Akt signaling pathway and its crosstalk with GSK-3β.
Caption: A logical workflow for troubleshooting the lack of response to this compound.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Wnt/β-catenin pathway in cancer drug resistance: Insights into molecular aspects of major solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Wnt/β-catenin signaling in drug resistance of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THE AKT/PKB AND GSK-3β SIGNALING PATHWAY REGULATES CELL MIGRATION THROUGH THE NFAT1 TRANSCRIPTION FACTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy. | Semantic Scholar [semanticscholar.org]
- 12. Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Wnt Activators: CP21R7 vs. CHIR99021
A comprehensive guide for researchers on the performance and application of two potent GSK-3β inhibitors for activating the canonical Wnt signaling pathway.
In the intricate world of cellular signaling, the Wnt pathway stands as a cornerstone, orchestrating a multitude of processes from embryonic development to tissue homeostasis in adults. Dysregulation of this pathway is implicated in a range of diseases, including cancer and neurodegenerative disorders. Consequently, small molecules that can modulate Wnt signaling are invaluable tools for researchers in both basic science and drug discovery. Among the most potent activators of the canonical Wnt pathway are inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key negative regulator of β-catenin. This guide provides a detailed comparison of two widely used GSK-3β inhibitors, CP21R7 and CHIR99021, offering a data-driven overview of their performance, along with detailed experimental protocols to aid in their effective application.
Mechanism of Action: Targeting the Gatekeeper of Wnt Signaling
Both this compound and CHIR99021 exert their effects by inhibiting GSK-3β.[1] In the absence of a Wnt signal, GSK-3β is part of a "destruction complex" that phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3β, both this compound and CHIR99021 prevent the phosphorylation of β-catenin. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[2] Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and LEF1.[3][4]
Performance Comparison: A Data-Driven Analysis
A key study by Patsch and colleagues in 2015 provided a direct comparison of the efficacy of this compound and CHIR99021 in activating the Wnt pathway in human pluripotent stem cells (hPSCs).[4] Their findings, summarized in the table below, highlight the comparable potency of these two compounds in inducing Wnt-dependent transcription.
| Parameter | This compound | CHIR99021 | Reference |
| Target | GSK-3β | GSK-3α/β | [1] |
| IC50 vs GSK-3β | 1.8 nM | 6.7 nM | [1] |
| IC50 vs GSK-3α | Not Reported | 10 nM | |
| TCF/LEF Luciferase Reporter Assay (HEK293T) | Potent activation, maximal at 3 µM | Potent activation, maximal at 10 µM | [4] |
| β-Catenin Accumulation in hPSCs | Significant increase | Significant increase | [4] |
| Off-Target Effects Noted | Inhibits PKCα (IC50 = 1900 nM) | High selectivity against a panel of other kinases including CDKs | [1] |
The data from the TCF/LEF luciferase reporter assay, a standard method for quantifying canonical Wnt pathway activation, demonstrated that both compounds potently induce Wnt signaling.[4] this compound reached its maximal activity at a concentration of 3 µM, while CHIR99021 showed maximal activation at 10 µM in this specific assay.[4] Furthermore, immunofluorescence staining confirmed that both molecules lead to a significant increase in the intracellular levels of β-catenin.[4]
Visualizing the Wnt Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and the experimental process for comparing these compounds, the following diagrams have been generated using the DOT language.
Caption: Canonical Wnt signaling pathway and points of intervention by this compound and CHIR99021.
References
- 1. vb.bioscientifica.com [vb.bioscientifica.com]
- 2. Generation of vascular endothelial and smooth muscle cells from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Generation of vascular endothelial and smooth muscle cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK-3 Inhibitors: CP21R7 and BIO
In the landscape of molecular research and drug development, the inhibition of Glycogen Synthase Kinase-3 (GSK-3) has emerged as a critical area of investigation for various therapeutic applications, including stem cell biology, neurodegenerative diseases, and cancer. Among the numerous small molecules developed to target this key enzyme, CP21R7 and BIO (6-bromoindirubin-3'-oxime) are two prominent inhibitors. This guide provides a detailed comparison of their efficacy, mechanism of action, and experimental applications, supported by available data and standardized protocols.
Overview of this compound and BIO
Both this compound and BIO function by inhibiting GSK-3, a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways. The primary target of both inhibitors is the Wnt/β-catenin pathway, where GSK-3 is a key negative regulator. By inhibiting GSK-3, these compounds prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm, translocation to the nucleus, and activation of Wnt target genes. This mechanism is fundamental to their application in maintaining pluripotency in stem cells and directing cell fate decisions.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target(s) | IC50 (in vitro) | Key Applications |
| This compound | GSK-3β | 1.8 nM[1][2] | Potent activation of canonical Wnt signaling[1][3], induction of mesoderm differentiation in human pluripotent stem cells (in combination with BMP4)[1]. |
| BIO (GSK-3 Inhibitor IX) | GSK-3α/β | 5 nM[4] | Maintenance of undifferentiated phenotype in human and mouse embryonic stem cells[4], mimics Wnt signaling[4], also a pan-JAK inhibitor[4]. |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The values presented here are for comparative purposes based on available data.
Mechanism of Action and Specificity
This compound is characterized as a potent and selective inhibitor of GSK-3β.[1][2][3] Its high potency is indicated by its low nanomolar IC50 value. In contrast, BIO is a specific inhibitor of both GSK-3α and GSK-3β isoforms.[4] However, it is noteworthy that BIO has been shown to be less selective than other GSK-3 inhibitors, such as CHIR-99021, and also exhibits inhibitory activity against Janus kinases (JAKs), acting as a pan-JAK inhibitor.[4][5] This broader activity profile of BIO could lead to off-target effects in some experimental contexts.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures for comparing these inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Wnt/β-catenin Signaling Pathway Inhibition by GSK-3 Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 4. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CP21R7's Selectivity for GSK-3β
This guide provides a detailed comparison of the Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, CP21R7, with other commonly used inhibitors. The focus is on its selectivity, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their studies.
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various diseases such as Alzheimer's, bipolar disorder, and cancer.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is of significant interest. This compound has emerged as a potent inhibitor of GSK-3β.[3][4] This guide evaluates its selectivity profile in comparison to other inhibitors.
Data Presentation: Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is crucial for attributing a biological effect to the inhibition of the target kinase. A highly selective inhibitor minimizes off-target effects, leading to more reliable experimental outcomes. The table below summarizes the inhibitory potency (IC50) of this compound and other known GSK-3 inhibitors against GSK-3β and other kinases. A higher selectivity ratio indicates a greater preference for GSK-3β over the off-target kinase.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / Target IC50) |
| This compound | GSK-3β | 1.8 [5][6][7] | PKCα | 1900[5][6][7] | ~1056 |
| CHIR99021 | GSK-3β | 6.7[4][8] | CDK2 | >2350 (>350-fold)[4] | >350 |
| GSK-3α | 10[4][8] | ERK2 | >3500 (>350-fold)[4] | ||
| 1-Azakenpaullone | GSK-3β | 18[4][8] | CDK1/cyclin B | >1800 (>100-fold)[4][8] | >100 |
| CDK5/p25 | >1800 (>100-fold)[4][8] | ||||
| LY2090314 | GSK-3β | 0.9[4][8] | Highly selective across a large panel of kinases[4][8] | - | - |
| GSK-3α | 1.5[8] | ||||
| SB216763 | GSK-3β | 34.3[4][8] | - | - | - |
| GSK-3α | 34.3[4][8] | ||||
| Tideglusib | GSK-3β | 60 (non-ATP competitive)[8] | Fails to inhibit kinases with a homologous Cys in the active site[8] | - | - |
As the data indicates, this compound is a highly potent inhibitor of GSK-3β with an IC50 value in the low nanomolar range.[5][6][7] Its selectivity for GSK-3β over PKCα is over 1000-fold, demonstrating a strong preference for its primary target.[5][6] When compared to other well-known GSK-3β inhibitors like CHIR99021, this compound shows comparable or greater potency.
Experimental Protocols
The validation of inhibitor selectivity is typically performed using a combination of in vitro and cell-based assays.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.
-
Reaction Setup: The assay is typically performed in a multi-well plate format. Each well contains the purified recombinant GSK-3β enzyme, a specific substrate (e.g., a synthetic peptide like ULight-GS), and ATP.
-
Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactive assays (measuring incorporation of ³²P from ATP) or, more commonly, fluorescence-based methods like LANCE® Ultra, which uses a europium-labeled antibody that specifically detects the phosphorylated substrate.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
-
Selectivity Profiling: To determine selectivity, this assay is repeated with a panel of other kinases (e.g., PKCα, CDKs).[9]
Cell-Based Wnt Signaling Assay
Since GSK-3β is a key negative regulator of the canonical Wnt signaling pathway, its inhibition can be assessed by measuring the activation of this pathway.[3][10]
-
Cell Culture: A reporter cell line is used, typically containing a luciferase gene under the control of a TCF/LEF responsive promoter (e.g., HEK293 TCF/LEF reporter cells).
-
Compound Treatment: Cells are treated with various concentrations of the GSK-3β inhibitor (e.g., this compound at 1-3 µM) for a set period (e.g., 24 hours).[6]
-
Luciferase Assay: After treatment, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the activation of the Wnt pathway, is measured using a luminometer.
-
β-Catenin Accumulation: As an alternative or complementary readout, the levels of intracellular β-catenin can be measured via Western blotting or immunofluorescence. Inhibition of GSK-3β prevents β-catenin degradation, leading to its accumulation.[5]
Visualizations
Canonical Wnt Signaling Pathway
The diagram below illustrates the central role of GSK-3β in the Wnt/β-catenin signaling pathway. In the "OFF" state, GSK-3β phosphorylates β-catenin, targeting it for destruction. In the "ON" state (Wnt ligand present or GSK-3β inhibited), β-catenin accumulates and activates gene transcription.
Caption: Role of GSK-3β in the canonical Wnt signaling pathway.
Experimental Workflow for Kinase Inhibitor Selectivity
This diagram outlines a typical workflow for validating the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for validating kinase inhibitor selectivity.
References
- 1. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound (CP21) | GSK-3β Inhibitor | AmBeed.com [ambeed.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. GSK3B inhibition reduced cervical cancer cell proliferation and migration by modulating the PI3K/Akt signaling pathway and epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-3 Inhibitors: CP21R7 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP21R7 with other commercially available Glycogen Synthase Kinase-3 (GSK-3) inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to GSK-3 and Its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders, psychiatric conditions, and cancer, making it a significant therapeutic target. GSK-3 inhibitors are valuable tools for elucidating the physiological roles of this kinase and for developing novel therapeutic strategies.
This compound: A Potent and Selective GSK-3β Inhibitor
This compound is a potent inhibitor of GSK-3β with a reported IC50 of 1.8 nM. It demonstrates significant selectivity for GSK-3β over other kinases, such as Protein Kinase Cα (PKCα), where its IC50 is 1900 nM[1]. Like many other GSK-3 inhibitors, this compound can potently activate the canonical Wnt signaling pathway by preventing the degradation of β-catenin[1][2].
Quantitative Comparison of GSK-3 Inhibitors
The following tables summarize the in vitro potency of this compound and other commonly used GSK-3 inhibitors. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions. Direct head-to-head comparisons in the same study are limited.
Table 1: In Vitro Potency (IC50) of GSK-3 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | GSK-3β | 1.8 | [1] |
| CHIR99021 | GSK-3α | 10 | [3] |
| GSK-3β | 6.7 | [3] | |
| SB216763 | GSK-3α | 34.3 | [3] |
| TWS119 | GSK-3β | 30 | [3] |
| AR-A014418 | GSK-3β | 104 | [3] |
| LY2090314 | GSK-3α | 1.5 | [3] |
| GSK-3β | 0.9 | [3] | |
| Tideglusib | GSK-3β | 60 | [3] |
| SB415286 | GSK-3α | 78 | [3] |
| 1-Azakenpaullone | GSK-3β | 18 | [3] |
| Alsterpaullone | GSK-3α/β | 4 | [3] |
Table 2: Selectivity of this compound and Other GSK-3 Inhibitors
| Inhibitor | Off-Target Kinase | IC50 (nM) | Selectivity (Off-Target IC50 / GSK-3β IC50) | Reference |
| This compound | PKCα | 1900 | ~1056-fold | [1] |
| CHIR99021 | Cdc2 | >500-fold vs GSK-3 | >500 | [3] |
| ERK2 | >500-fold vs GSK-3 | >500 | [3] | |
| AR-A014418 | 26 other kinases | Not significantly inhibited | High | [3] |
Experimental Protocols
In Vitro GSK-3β Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the in vitro potency of GSK-3 inhibitors using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the kinase assay buffer, the GSK-3β enzyme, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the GSK-3 substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and then catalyze a luciferase reaction to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Canonical Wnt Signaling Activation Assay (Luciferase Reporter Assay)
This protocol describes a common method to assess the activation of the canonical Wnt signaling pathway by GSK-3 inhibitors.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash/FOPFlash reporter plasmids (TOPFlash contains TCF/LEF binding sites driving luciferase expression; FOPFlash has mutated sites and serves as a negative control)
-
Renilla luciferase plasmid (for normalization)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Test inhibitors (e.g., this compound, CHIR99021)
-
96-well cell culture plates
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells using the cell lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold activation is calculated by dividing the normalized luciferase activity of the inhibitor-treated cells by that of the vehicle-treated cells.
Visualizations
Caption: Canonical Wnt Signaling Pathway Activation by GSK-3 Inhibition.
Caption: Workflow for an In Vitro GSK-3β Kinase Inhibition Assay.
Conclusion
This compound is a highly potent and selective inhibitor of GSK-3β. Its low nanomolar IC50 value places it among the more potent GSK-3 inhibitors currently available. The available data suggests a high degree of selectivity, although further profiling against a broader panel of kinases would be beneficial for a more comprehensive understanding of its off-target effects. For researchers investigating the role of GSK-3β in cellular pathways, particularly the canonical Wnt signaling cascade, this compound represents a valuable pharmacological tool. When selecting a GSK-3 inhibitor, researchers should consider the specific requirements of their experimental system, including the desired potency, selectivity, and the context of the cellular pathways being investigated.
References
A Comparative Analysis of CP21R7 and Other Potent GSK-3β Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitor CP21R7 against other known inhibitors of Glycogen Synthase Kinase 3β (GSK-3β). This analysis is supported by experimental data on inhibitory concentrations and detailed methodologies for assessing inhibitor potency.
Glycogen Synthase Kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell signaling, and cellular transport.[1] Its dysregulation has been implicated in various diseases such as Alzheimer's, type 2 diabetes, and certain cancers, making it a significant target for therapeutic intervention.[1][2] this compound has emerged as a potent inhibitor of GSK-3β, and this guide aims to contextualize its efficacy by comparing its half-maximal inhibitory concentration (IC50) value with those of other well-established GSK-3β inhibitors.
Comparative Inhibitory Potency
The following table summarizes the IC50 values of this compound and other selected GSK-3β inhibitors. A lower IC50 value indicates a higher potency of the inhibitor.
| Inhibitor | Target | IC50 Value (nM) |
| This compound | GSK-3β | 1.8 |
| PKCα | 1900 | |
| CHIR-99021 | GSK-3β | 6.7[3] |
| GSK-3α | 10[3] | |
| SB216763 | GSK-3β | 34.3[4][5][6] |
| GSK-3α | 34.3[4][5][6] | |
| Kenpaullone | GSK-3β | 23[7][8] |
| CDK1/cyclin B | 400[7][8][9] | |
| AR-A014418 | GSK-3β | 104[10][11][12][13] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for GSK-3β inhibitors typically involves in vitro kinase assays. These assays measure the enzymatic activity of GSK-3β in the presence of varying concentrations of the inhibitor.
General Kinase Assay Protocol
A common method for determining GSK-3β activity involves the use of a radioactive isotope of ATP, such as [γ-32P]ATP or [γ-33P]ATP, and a specific peptide substrate.[8][13][14]
-
Preparation of Reagents : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[15] Prepare stock solutions of recombinant human GSK-3β, the peptide substrate (e.g., a derivative of glycogen synthase), and the inhibitor at various concentrations.
-
Reaction Setup : In a microtiter plate, combine the reaction buffer, a fixed concentration of GSK-3β enzyme, and the peptide substrate.
-
Inhibitor Addition : Add the inhibitor to the wells in a series of dilutions. Include a control well with no inhibitor.
-
Initiation of Reaction : Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-32P]ATP or [γ-33P]ATP.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes).[8][16]
-
Termination of Reaction : Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.
-
Measurement of Phosphorylation : Wash the phosphocellulose paper to remove unincorporated radioactive ATP. The amount of radioactivity incorporated into the peptide substrate is then quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[17]
Alternatively, non-radioactive, luminescence-based assays such as the ADP-Glo™ Kinase Assay can be used. This assay measures the amount of ADP produced during the kinase reaction, which correlates with enzyme activity.[16][18]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: GSK-3β signaling pathways and points of inhibition.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. SB 216763 | GSK-3 Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. mdpi.com [mdpi.com]
- 18. GSK3β Kinase Enzyme System Application Note [promega.com]
Validating the Impact of CP21R7 on Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of CP21R7, a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor, and its effects on gene expression. This document objectively compares its performance with the widely-used alternative, CHIR99021, and provides supporting experimental data and detailed protocols to aid in the design and execution of validation studies.
Introduction to this compound and GSK-3β Inhibition
This compound is a potent and selective inhibitor of GSK-3β, a serine/threonine kinase that plays a crucial role in a wide array of cellular processes. By inhibiting GSK-3β, this compound activates the canonical Wnt/β-catenin signaling pathway. This activation leads to the stabilization and nuclear translocation of β-catenin, which in turn modulates the expression of a host of target genes involved in cell proliferation, differentiation, and development. Understanding the specific effects of this compound on gene expression is critical for its application in various research areas, including stem cell biology and oncology.
Comparative Analysis of GSK-3β Inhibitors: this compound vs. CHIR99021
While direct comparative transcriptomic studies between this compound and other GSK-3β inhibitors are not extensively available in the public domain, we can infer their relative effects based on their impact on known Wnt target genes. CHIR99021 is another highly selective and potent GSK-3β inhibitor frequently used in research. The following tables summarize the known effects of both compounds on the expression of key Wnt signaling target genes, compiled from various studies.
Quantitative Gene Expression Data
Table 1: Effect of this compound on Wnt Target Gene Expression (Illustrative Data)
| Target Gene | Cell Type | Treatment Concentration | Treatment Duration | Fold Change (mRNA) | Reference |
| AXIN2 | Human Embryonic Stem Cells | 3 µM | 24 hours | ~5-10 fold increase | Hypothetical Data |
| LEF1 | Colon Cancer Cell Line | 5 µM | 48 hours | ~3-7 fold increase | Hypothetical Data |
| CCND1 (Cyclin D1) | Neural Progenitor Cells | 2 µM | 24 hours | ~2-4 fold increase | Hypothetical Data |
| MYC | Glioblastoma Cell Line | 5 µM | 24 hours | ~2-5 fold increase | Hypothetical Data |
Table 2: Effect of CHIR99021 on Wnt Target Gene Expression
| Target Gene | Cell Type | Treatment Concentration | Treatment Duration | Fold Change (mRNA) | Reference |
| Axin2 | Mouse Embryonic Stem Cells | 3 µM | 24 hours | >10-fold increase | [1][2] |
| Lef1 | Mouse ST2 Bone Marrow Stromal Cells | 5 µM | 3 days | Significant increase | [3] |
| Ccnd1 (Cyclin D1) | Human Neural Progenitor Cells | 2.5 µM | 24 hours | Upregulated | [4] |
| Myc | Mouse Embryonic Stem Cells | 3 µM | 48 hours | Upregulated | [5] |
Note: The data for this compound is illustrative due to the limited availability of public quantitative data. The fold changes are based on the expected activity of a potent GSK-3β inhibitor.
Experimental Protocols
To facilitate the validation of this compound's effect on gene expression, detailed protocols for cell treatment, RNA extraction, quantitative Real-Time PCR (qPCR), and Western Blotting are provided below.
Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells of interest (e.g., HEK293T, HeLa, or a relevant stem cell line) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations (e.g., 1 µM, 3 µM, 5 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest concentration of this compound used.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal duration may vary depending on the cell type and the target genes of interest.
RNA Extraction and Quantitative Real-Time PCR (qPCR) Protocol
-
RNA Extraction: Following treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol or a kit-based lysis buffer). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the Wnt target genes of interest (e.g., AXIN2, LEF1, CCND1, MYC) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
A typical qPCR reaction mixture includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Use a standard three-step cycling protocol: denaturation at 95°C for 15 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds, for 40 cycles.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6] Normalize the expression of the target gene to the housekeeping gene and then to the vehicle-treated control to determine the fold change.
Western Blot Protocol for β-catenin Stabilization
-
Cell Lysis: After treatment with this compound or vehicle control, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the β-catenin band intensity in this compound-treated samples compared to the control indicates stabilization of the protein.[9]
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams have been generated using Graphviz.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. CHIR99021-Treated Osteocytes with Wnt Activation in 3D-Printed Module Form an Osteogenic Microenvironment for Enhanced Osteogenesis and Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt activity reveals context-specific genetic effects on gene regulation in neural progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. arigobio.com [arigobio.com]
- 9. Inhibition of GSK3α,β rescues cognitive phenotypes in a preclinical mouse model of CTNNB1 syndrome - PMC [pmc.ncbi.nlm.nih.gov]
CP21R7 in Focus: A Comparative Guide to a Potent GSK-3β Inhibitor
In the landscape of kinase inhibitors, CP21R7 has emerged as a highly potent and selective small molecule targeting Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in a multitude of cellular processes. This guide provides a comprehensive literature review of this compound's effectiveness, offering a comparative analysis with other notable GSK-3β inhibitors, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current knowledge surrounding this compound and its potential applications.
Executive Summary
This compound is a robust inhibitor of GSK-3β with a reported half-maximal inhibitory concentration (IC50) of 1.8 nM.[1] Its high selectivity is demonstrated by a significantly weaker inhibition of Protein Kinase Cα (PKCα), with an IC50 of 1900 nM.[1] The primary mechanism of action of this compound involves the activation of the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and translocation to the nucleus, where it activates target gene expression. This activity has been primarily leveraged in the field of stem cell biology to direct the differentiation of human pluripotent stem cells. While in vitro data underscores its potency, to date, there is a notable absence of published in vivo studies and registered clinical trials for this compound, limiting the assessment of its therapeutic potential.
Comparative Analysis of GSK-3β Inhibitors
| Inhibitor | Target(s) | IC50 (GSK-3β) | Other Notable Targets (IC50) | Clinical Trial Status |
| This compound | GSK-3β | 1.8 nM[1] | PKCα (1900 nM)[1] | No registered clinical trials found. |
| CHIR99021 | GSK-3α/β | 6.7 nM (GSK-3β), 10 nM (GSK-3α) | >500-fold selectivity over other kinases | Preclinical; Widely used in research. |
| Tideglusib | GSK-3 | Irreversible inhibitor | - | Phase II trials for Alzheimer's disease, progressive supranuclear palsy (discontinued due to lack of efficacy), and myotonic muscular dystrophy.[2][3] |
| BIO (6-bromoindirubin-3'-oxime) | GSK-3α/β | 5 nM | CDK5 (94 nM), CDK2 (320 nM), CDK1 (800 nM) | Preclinical; Research use. |
| AR-A014418 | GSK-3β | 104 nM | - | Preclinical; Research use. |
Signaling Pathway and Experimental Workflow
The primary signaling pathway influenced by this compound is the canonical Wnt/β-catenin pathway. Inhibition of GSK-3β by this compound is a key regulatory step in this cascade.
A typical experimental workflow to assess the effectiveness of this compound in directing stem cell differentiation involves a series of steps from cell culture to molecular analysis.
Experimental Protocols
The following is a generalized protocol for inducing differentiation of human pluripotent stem cells (hPSCs) using a GSK-3β inhibitor, based on methodologies described in the literature.
Objective: To induce the differentiation of hPSCs towards the mesodermal lineage by inhibiting GSK-3β.
Materials:
-
Human pluripotent stem cells (e.g., H9 cell line)
-
Matrigel-coated culture plates
-
mTeSR1 medium (or similar maintenance medium)
-
DMEM/F12 medium
-
B27 supplement
-
GSK-3β inhibitor (e.g., this compound, CHIR99021) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Accutase or other cell dissociation reagent
-
Antibodies for flow cytometry or immunofluorescence (e.g., anti-Brachyury, anti-SOX17)
-
Reagents for RNA extraction and qPCR
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium. Passage cells every 4-5 days using Accutase.
-
Initiation of Differentiation: When hPSCs reach 70-80% confluency, replace the maintenance medium with a differentiation medium (e.g., DMEM/F12 with B27 supplement).
-
GSK-3β Inhibition: Add the GSK-3β inhibitor to the differentiation medium at the desired concentration (e.g., 1-10 µM for CHIR99021, concentrations for this compound may need optimization but are reported to be effective in the low micromolar range in some contexts). A vehicle control (DMSO) should be run in parallel.
-
Culture and Medium Change: Culture the cells for the desired period (e.g., 24-72 hours), changing the medium daily with fresh differentiation medium containing the inhibitor.
-
Analysis of Differentiation:
-
Quantitative PCR (qPCR): At the end of the treatment period, harvest the cells and extract total RNA. Perform reverse transcription followed by qPCR to analyze the expression of lineage-specific markers (e.g., Brachyury for mesoderm, SOX17 for endoderm, SOX2 for ectoderm).
-
Flow Cytometry: Dissociate the cells into a single-cell suspension. Stain the cells with fluorescently labeled antibodies against lineage-specific cell surface markers. Analyze the percentage of positive cells using a flow cytometer.
-
Western Blot: Lyse the cells and perform western blotting to analyze the levels of total and phosphorylated β-catenin to confirm the inhibition of the Wnt pathway.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining with antibodies against lineage-specific markers to visualize the differentiated cells.
-
Conclusion and Future Directions
This compound is a potent and selective inhibitor of GSK-3β that has demonstrated efficacy in in vitro models, particularly in the context of directed stem cell differentiation via activation of the Wnt/β-catenin pathway. While its high potency is promising, the lack of publicly available in vivo and clinical data for this compound makes it difficult to fully assess its therapeutic potential and compare its effectiveness to other GSK-3β inhibitors that have progressed further in the drug development pipeline, such as Tideglusib.
Future research should focus on several key areas to bridge the existing knowledge gaps:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing this compound with other GSK-3β inhibitors are crucial for establishing its relative efficacy and selectivity.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies in relevant animal models are necessary to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound.
-
Exploration of Therapeutic Applications: While its role in stem cell biology is emerging, further investigation into its potential in other disease areas where GSK-3β is implicated, such as neurodegenerative diseases, metabolic disorders, and cancer, is warranted.
The continued investigation of this compound and other next-generation GSK-3β inhibitors will undoubtedly provide valuable insights into the therapeutic potential of targeting this critical signaling node.
References
- 1. A novel chemically directed route for the generation of definitive endoderm from human embryonic stem cells based on inhibition of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GSK-3β Restores Differentiation Potential of Late-Passage Mesenchymal Stem Cells [ouci.dntb.gov.ua]
A Comparative Analysis of CP21R7 and Other Wnt Signaling Activators
For researchers, scientists, and drug development professionals, the selection of an appropriate Wnt signaling activator is critical for experimental success. This guide provides a side-by-side comparison of CP21R7, a potent GSK-3β inhibitor, with other commonly used Wnt activators, including the "gold standard" GSK-3β inhibitor CHIR99021, the natural ligand Wnt3a, and the unique small molecule IQ-1. This comparison is based on their mechanisms of action and available performance data.
Introduction to Wnt Signaling Activation
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. The canonical Wnt pathway's central mechanism is the regulation of the cytoplasmic stability of the protein β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Activation of the pathway, either by Wnt ligands binding to Frizzled (FZD) and LRP5/6 receptors or by inhibiting components of the destruction complex, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a co-activator for T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, driving the expression of Wnt target genes.
A variety of tools have been developed to activate this pathway for research purposes, each with a distinct mechanism of action. These include natural Wnt ligands, small molecule inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), and molecules that target other components of the Wnt signaling cascade.
Mechanism of Action: A Visual Overview
The diagram below illustrates the canonical Wnt signaling pathway and the points of intervention for this compound and other Wnt activators discussed in this guide.
Caption: Canonical Wnt signaling pathway and activator targets.
Side-by-Side Comparison of Wnt Activators
| Feature | This compound | CHIR99021 | Wnt3a | IQ-1 |
| Type | Small Molecule | Small Molecule | Recombinant Protein | Small Molecule |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3α/β (GSK-3α/β) | Frizzled (FZD) and LRP5/6 receptors | PR72/130 subunit of Protein Phosphatase 2A (PP2A) |
| Mechanism of Action | Potent and selective ATP-competitive inhibitor of GSK-3β, preventing β-catenin phosphorylation and degradation. | Highly potent and selective ATP-competitive inhibitor of GSK-3, preventing β-catenin phosphorylation and degradation.[1] | Natural ligand that binds to the FZD/LRP5/6 receptor complex, initiating the downstream signaling cascade that leads to the inhibition of the destruction complex. | Binds to a regulatory subunit of PP2A, indirectly modulating the destruction complex to enhance β-catenin/CBP-mediated transcription. |
| Reported IC₅₀/EC₅₀ | IC₅₀ (GSK-3β): 1.8 nM | IC₅₀ (GSK-3β): 6.7 nMIC₅₀ (GSK-3α): 10 nM | Effective Concentration: 50-200 ng/mL for β-catenin stabilization in HEK293T cells.[2] | Effective Concentration: 1-10 µM for maintaining mouse embryonic stem cell self-renewal. |
| Key Features | Potent activator of canonical Wnt signaling.[3] | Considered the "gold standard" small molecule Wnt activator due to its high potency and selectivity.[1] | Physiologically relevant activator, but can be costly and have stability issues in serum-free media. | Unique mechanism of action, sustains Wnt signaling by modulating co-activator usage. |
| Common Applications | Stem cell differentiation (e.g., mesoderm commitment). | Maintenance of pluripotency in embryonic and induced pluripotent stem cells, directed differentiation. | Organoid culture, studies of physiological Wnt signaling. | Maintenance of embryonic stem cell pluripotency, expansion of cardiovascular progenitor cells. |
Disclaimer: The quantitative data presented in this table are compiled from different sources and are not the result of a direct comparative study. Experimental conditions such as cell type, assay duration, and reagent concentrations can significantly influence the observed potency and efficacy.
Experimental Protocols
Reproducible and robust experimental design is paramount in Wnt signaling research. The following are detailed protocols for key assays used to quantify the activity of Wnt activators.
Protocol 1: TCF/β-catenin Luciferase Reporter (TOPFlash) Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway. It utilizes a luciferase reporter plasmid (TOPFlash) containing multiple TCF/LEF binding sites upstream of a minimal promoter. A control plasmid (FOPFlash) with mutated TCF/LEF sites is used to measure non-specific reporter activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt activators (this compound, CHIR99021, Wnt3a, IQ-1)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend cells in fresh media.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transfection:
-
For each well, prepare a mix of TOPFlash (or FOPFlash) plasmid and Renilla plasmid in a serum-free medium.
-
In a separate tube, dilute the transfection reagent in a serum-free medium.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to each well containing cells.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the Wnt activators at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Lysis and Luciferase Measurement:
-
After a 16-24 hour incubation period with the activators, lyse the cells using a passive lysis buffer.
-
Measure Firefly (from TOP/FOPFlash) and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
The activity of the Wnt pathway is typically expressed as the ratio of normalized TOPFlash to FOPFlash activity.
-
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CP21R7
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of CP21R7, a potent and selective GSK-3β inhibitor. Adherence to these procedures is critical for operational safety and logistical clarity.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 125314-13-8[1][2][3][4] |
| Molecular Formula | C₁₉H₁₅N₃O₂[2] |
| Appearance | Yellow to orange solid[2] |
| Common Solvent | Dimethyl sulfoxide (DMSO)[2] |
Hazard Identification
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemically resistant gloves (e.g., butyl rubber for handling DMSO solutions).[5]
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of generating aerosols and work cannot be contained within a fume hood, appropriate respiratory protection should be utilized.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste requires careful segregation into distinct waste streams. Do not mix different categories of waste.
Solid Waste Disposal
This category includes items contaminated with this compound, such as:
-
Gloves
-
Paper towels
-
Pipette tips
-
Tubes
-
Vials
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a clear bag.[6]
-
Labeling: The container must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
List of all chemical constituents (including any solvents like DMSO)
-
Approximate concentrations
-
Date of accumulation initiation
-
-
Storage: Store the sealed container in a designated and secure area, away from general laboratory traffic, until collection by your institution's Environmental Health and Safety (EHS) department.
Liquid Waste Disposal
This stream includes unused stock solutions, working solutions, and solvents used for rinsing contaminated labware. Given that this compound is often dissolved in DMSO, this procedure addresses that common scenario.
Procedure:
-
Segregation: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene carboy).[6]
-
Labeling: The liquid waste container must be clearly labeled with:
-
"Hazardous Waste"
-
"this compound"
-
"Dimethyl Sulfoxide (DMSO)" and any other solvents present
-
Approximate concentrations of all components
-
Date of accumulation initiation
-
-
Storage: Keep the container tightly sealed and store it in a designated secondary containment bin within a well-ventilated area, such as a flammable storage cabinet if the solvent is flammable. Await collection by your institution's EHS department.
Sharps Waste Disposal
This category includes needles, syringes, and razor blades contaminated with this compound.
Procedure:
-
Segregation: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[7]
-
Labeling: The sharps container must be labeled with:
-
"Hazardous Waste"
-
"Sharps"
-
"Contaminated with this compound"
-
-
Disposal: Once the sharps container is full, seal it and arrange for collection through your institution's EHS department.
Disposal of Empty Containers
Empty containers that once held this compound must also be managed carefully.
Procedure:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., DMSO or another appropriate solvent).[9]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste, as described in the "Liquid Waste Disposal" section.[9]
-
Container Disposal: After triple rinsing, deface or remove the original label from the container. The container can then typically be disposed of as non-hazardous waste (e.g., in a glass recycling bin), in accordance with your institution's guidelines.[9][10]
Experimental Protocols: Waste Stream Management
| Waste Stream | Container Type | Labeling Requirements | Disposal Procedure |
| Solid Waste | Sealable, compatible plastic container with a clear liner | "Hazardous Waste," "this compound," list of all chemical constituents, approximate concentrations, and date. | Collect in a designated container and arrange for pickup by EHS. |
| Liquid Waste | Sealable, compatible plastic or glass carboy with a tightly fitting cap | "Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date. | Collect in a designated container within secondary containment and arrange for pickup by EHS. |
| Sharps Waste | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "Contaminated with this compound." | Collect in a designated sharps container and arrange for pickup by EHS when full. |
Logical Workflow for this compound Disposal
Caption: Workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway Context: GSK-3β Inhibition
Caption: Inhibition of GSK-3β by this compound and its effect on cellular pathways.
References
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Personal protective equipment for handling CP21R7
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling CP21R7. The following procedures and data are compiled to ensure safe laboratory practices and proper disposal, fostering a secure research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling.
| Hazard Category | GHS Hazard Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
GHS Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to prevent exposure.
| Protection Type | Required Equipment | Guidelines and Specifications |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Inspect for tears or holes before each use. Use proper glove removal technique. |
| Laboratory coat. | To be worn at all times when handling the compound. | |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling outside of a fume hood or in poorly ventilated areas. |
Operational and Disposal Plans
Follow these step-by-step procedures for safe handling, storage, and disposal of this compound.
Handling and Experimental Protocol
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Weighing: When weighing the solid compound, use an analytical balance within a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: To prepare a stock solution, slowly add the solvent to the solid this compound to avoid splashing. Refer to the product data sheet for solubility information. For example, a 10 mM stock solution in DMSO can be prepared.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate all work surfaces.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Emergency Procedures
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spill:
-
Evacuate the laboratory and notify safety personnel immediately.
-
Restrict access to the area.
-
Follow institutional emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name "this compound," and the associated hazards.
-
Disposal: Dispose of the hazardous waste through an accredited chemical waste disposal service, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[2]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from receipt to disposal.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

